TT01001
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1022367-69-6 |
|---|---|
Molecular Formula |
C15H19Cl2N3O2S |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
ethyl 4-[(3,5-dichlorophenyl)carbamothioylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H19Cl2N3O2S/c1-2-22-15(21)20-5-3-12(4-6-20)18-14(23)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,23) |
InChI Key |
IBKBNNZZQOIWCI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate TT01001 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of TT01001
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of TT01001, a novel small molecule with therapeutic potential in metabolic and neurological disorders. The information presented is collated from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.
Executive Summary
This compound is an orally active, selective mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor.[1] Its primary mechanism of action involves binding to mitoNEET, a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane, thereby modulating mitochondrial function. A key characteristic of this compound is its lack of peroxisome proliferator-activated receptor-γ (PPARγ) activation, distinguishing it from the structurally related thiazolidinedione class of drugs.[2] Preclinical studies have demonstrated the efficacy of this compound in improving metabolic parameters in a mouse model of type II diabetes and exhibiting neuroprotective effects in a model of subarachnoid hemorrhage.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Species | Value | Reference |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Not Specified | IC50 = 8.84 μM | [1] |
| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | TR-FRET Coactivator Assay | Human | No activation observed up to 100 µM | |
| mitoNEET | Surface Plasmon Resonance (SPR) | Not Specified | Concentration-dependent binding observed |
Note: Specific binding affinity (Kd) for mitoNEET is not publicly available.
Table 2: In Vivo Efficacy of this compound in a db/db Mouse Model of Type II Diabetes
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Hyperglycemia | This compound | 100 mg/kg, p.o., once daily | 28 days | Significantly improved | [1] |
| Hyperlipidemia | This compound | 100 mg/kg, p.o., once daily | 28 days | Significantly improved | [2] |
| Glucose Intolerance | This compound | 100 mg/kg, p.o., once daily | 28 days | Significantly improved | [2] |
| Body Weight | This compound | 100 mg/kg, p.o., once daily | 28 days | No significant weight gain | [2] |
| Mitochondrial Complex II + III Activity (Skeletal Muscle) | This compound | 100 mg/kg, p.o., once daily | 28 days | Significantly suppressed the elevated activity | [2] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Subarachnoid Hemorrhage (SAH)
| Parameter | Treatment Group | Dosage | Timing | Outcome | Reference |
| Neurological Deficits | This compound | 1-9 mg/kg, i.p., single dose | 1 hour post-SAH induction | Significantly improved | [1] |
| Oxidative Stress | This compound | 1-9 mg/kg, i.p., single dose | 1 hour post-SAH induction | Reduced | [1][3] |
| Neuronal Apoptosis | This compound | 1-9 mg/kg, i.p., single dose | 1 hour post-SAH induction | Reduced | [1][3] |
Core Signaling Pathways
The mechanism of action of this compound is centered on its interaction with mitoNEET, which plays a crucial role in regulating mitochondrial iron homeostasis, reactive oxygen species (ROS) production, and overall mitochondrial function.
In type II diabetes, mitochondrial dysfunction in skeletal muscle is characterized by elevated activity of Complex II+III of the electron transport chain.[2] this compound, by binding to mitoNEET, is proposed to modulate the transfer of iron-sulfur clusters, which are essential for the function of electron transport chain complexes. This modulation helps to normalize the activity of Complex II+III, leading to a reduction in mitochondrial ROS production and an overall improvement in mitochondrial function. The downstream effects include enhanced glucose metabolism and insulin sensitivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
4.1. PPARγ Activation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine if this compound activates the peroxisome proliferator-activated receptor-gamma (PPARγ).
-
Principle: This assay measures the recruitment of a fluorescently labeled coactivator peptide to the PPARγ ligand-binding domain (LBD) upon ligand binding. FRET occurs when the donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to GST-tagged PPARγ-LBD) is in close proximity to the acceptor fluorophore (e.g., fluorescein-labeled coactivator peptide), resulting in a detectable signal.
-
Materials:
-
LanthaScreen™ TR-FRET PPARγ coactivator assay kit (or similar)
-
GST-tagged human PPARγ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide
-
This compound and positive control (e.g., pioglitazone)
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound and the positive control in assay buffer.
-
In a 384-well plate, add the test compounds, GST-PPARγ-LBD, terbium-anti-GST antibody, and fluorescein-coactivator peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm). An increase in the ratio indicates receptor activation.
-
4.2. mitoNEET Binding Assay (Surface Plasmon Resonance - SPR)
-
Objective: To confirm the direct binding of this compound to mitoNEET.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a result of a binding event. Recombinant mitoNEET is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. Binding is detected as an increase in the response units (RU).
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant mitoNEET protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
-
-
Procedure:
-
Immobilize recombinant mitoNEET onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized mitoNEET surface at a constant flow rate.
-
Monitor the change in response units (RU) in real-time to observe the association and dissociation phases.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Analyze the sensorgrams to determine binding kinetics (kon, koff) and affinity (KD), if possible. The data for this compound has so far only been reported qualitatively.
-
4.3. Monoamine Oxidase B (MAO-B) Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against MAO-B.
-
Principle: This assay measures the activity of MAO-B by monitoring the production of a fluorescent or chromogenic product from a specific substrate. The reduction in signal in the presence of an inhibitor is used to calculate the IC50 value.
-
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., kynuramine or a fluorogenic substrate)
-
This compound and a known MAO-B inhibitor (e.g., selegiline)
-
Assay buffer
-
96-well microplates
-
Fluorescence or absorbance plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor.
-
In a 96-well plate, add the assay buffer, MAO-B enzyme, and the test compounds.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the MAO-B substrate.
-
Monitor the change in fluorescence or absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
4.4. Mitochondrial Complex II+III Activity Assay
-
Objective: To measure the effect of this compound on the activity of the mitochondrial electron transport chain complexes II and III.
-
Principle: This spectrophotometric assay measures the succinate-cytochrome c reductase activity. The activity is determined by following the reduction of cytochrome c at 550 nm, with succinate as the electron donor for complex II.
-
Materials:
-
Isolated mitochondria from skeletal muscle
-
Assay buffer (e.g., potassium phosphate buffer)
-
Succinate
-
Cytochrome c (oxidized)
-
Rotenone (to inhibit complex I)
-
Potassium cyanide (KCN) (to inhibit complex IV)
-
Spectrophotometer
-
-
Procedure:
-
Isolate mitochondria from the skeletal muscle of control and this compound-treated animals.
-
In a cuvette, add the assay buffer, isolated mitochondria, rotenone, and KCN.
-
Add oxidized cytochrome c.
-
Initiate the reaction by adding succinate.
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
Calculate the rate of cytochrome c reduction, which is proportional to the combined activity of complex II and III.
-
Conclusion
This compound represents a promising therapeutic candidate with a distinct mechanism of action centered on the modulation of mitochondrial function through its interaction with mitoNEET. Its ability to improve metabolic parameters without the PPARγ-associated side effect of weight gain, coupled with its neuroprotective properties, warrants further investigation. The experimental protocols and data presented in this guide provide a foundation for future research into the therapeutic applications of this compound and other mitoNEET-targeting compounds. Further studies are required to fully elucidate the downstream signaling events following mitoNEET activation by this compound and to establish its clinical efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring the Binding Affinity of TT01001 with mitoNEET
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the novel small molecule TT01001 with its target, the outer mitochondrial membrane protein mitoNEET. This document synthesizes available data on their interaction, details relevant experimental methodologies, and visualizes the implicated signaling pathways.
Introduction to this compound and mitoNEET
MitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane, has emerged as a significant target in drug discovery, particularly for metabolic diseases.[1] It is implicated in the regulation of mitochondrial iron homeostasis, respiratory capacity, and the production of reactive oxygen species (ROS).[2][3] The insulin-sensitizing drug pioglitazone was one of the first ligands identified for mitoNEET, leading to the exploration of other potential modulators of this protein.[4]
This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a novel small molecule designed based on the structure of pioglitazone.[4][5] Unlike pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), suggesting a distinct mechanism of action centered on its interaction with mitoNEET.[4] In preclinical studies, this compound has demonstrated efficacy in improving hyperglycemia, hyperlipidemia, and glucose intolerance in a type II diabetes mouse model without the side effect of weight gain.[4]
Quantitative and Qualitative Binding Data
While a precise quantitative binding affinity (e.g., K_d_ value) for the interaction between this compound and mitoNEET has not been published, qualitative data from biophysical assays confirm a direct interaction. The primary method used to characterize this binding is Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) Analysis
SPR experiments have demonstrated a concentration-dependent binding of this compound to immobilized recombinant mitoNEET. The observed increase in Response Units (RU) upon injection of this compound is comparable to that of pioglitazone, a known mitoNEET ligand.
Table 1: Summary of SPR Binding Data for this compound and Pioglitazone with mitoNEET
| Compound | Concentration Range Tested (µM) | Observed Binding | Quantitative Affinity (K_d_) | Reference |
| This compound | 1, 2, 4, 8, and 20 | Concentration-dependent increase in RU | Not Reported | |
| Pioglitazone | 0.3, 0.6, 1.2, 2.5, and 5.0 | Concentration-dependent increase in RU | Not Reported in this study |
It is noteworthy that one key study explicitly states that the binding affinity of this compound to mitoNEET is currently unknown.
Experimental Protocols
The following section details the methodology for the key experiment used to determine the binding of this compound to mitoNEET.
Surface Plasmon Resonance (SPR) for Binding Assessment
This protocol is based on the methodology described by Takahashi et al. (2015).
Objective: To qualitatively assess the binding of this compound to recombinant mitoNEET protein.
Instrumentation: Biacore S51 (Biacore AB, Uppsala, Sweden)
Materials:
-
Recombinant mitoNEET protein
-
Sensor Chip CM5 (GE Healthcare)
-
Amine coupling kit (GE Healthcare)
-
This compound
-
Pioglitazone (as a positive control)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization of mitoNEET:
-
The mitoNEET protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. This involves the activation of the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the mitoNEET protein solution. The remaining activated groups are then deactivated with ethanolamine.
-
-
Binding Analysis:
-
Different concentrations of this compound (1, 2, 4, 8, and 20 µM) and pioglitazone (0.3, 0.6, 1.2, 2.5, and 5.0 µM) are prepared in the running buffer.
-
Each concentration is injected over the immobilized mitoNEET surface for 60 seconds at a flow rate of 30 µl/min.
-
The association and dissociation phases are monitored in real-time by measuring the change in Response Units (RU).
-
A reference flow cell without immobilized mitoNEET is used for background subtraction.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are analyzed to confirm a concentration-dependent binding interaction.
-
SPR Experimental Workflow for this compound-mitoNEET Binding.
Signaling Pathways and Mechanism of Action
The binding of this compound to mitoNEET initiates a cascade of events that lead to the amelioration of mitochondrial dysfunction. The proposed mechanism centers on the regulation of mitochondrial iron homeostasis and the mitigation of oxidative stress.
MitoNEET is understood to regulate the transfer of iron into the mitochondrial matrix.[3] An excess of mitochondrial iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6] By binding to mitoNEET, this compound is thought to modulate its function, leading to a reduction in oxidative stress.[7] This is supported by findings that this compound treatment suppresses the elevated activity of mitochondrial respiratory chain complex II + III, which can be a source of ROS.[4]
The proposed signaling pathway is as follows:
-
This compound Binds to mitoNEET: The initial interaction occurs at the outer mitochondrial membrane.
-
Modulation of mitoNEET Function: This binding event alters the activity of mitoNEET.
-
Regulation of Mitochondrial Iron Homeostasis: The functional modulation of mitoNEET influences the transport of iron into the mitochondria.
-
Reduction of Oxidative Stress: By controlling iron levels, the catalytic production of ROS is diminished.
-
Amelioration of Mitochondrial Dysfunction: The reduction in oxidative stress and normalization of mitochondrial complex activity leads to improved overall mitochondrial function.
Proposed Signaling Pathway of this compound via mitoNEET.
Conclusion
This compound is a promising therapeutic candidate that directly engages the mitochondrial protein mitoNEET. While a specific binding affinity has yet to be determined, qualitative data robustly support a direct, concentration-dependent interaction. The mechanism of action of this compound appears to be independent of PPARγ activation and is instead linked to the modulation of mitochondrial iron homeostasis and the subsequent reduction of oxidative stress, leading to improved mitochondrial function. Further studies are warranted to elucidate the precise binding kinetics and to fully unravel the therapeutic potential of targeting the this compound-mitoNEET axis in metabolic and other diseases.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. MitoNEET, a key regulator of mitochondrial function and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Inhibition of mitoNEET attenuates LPS-induced inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TT01001: A Novel mitoNEET Agonist and MAO-B Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of TT01001, a novel small molecule with therapeutic potential in metabolic and neurological disorders. The information is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a synthetic small molecule designed based on the structure of pioglitazone.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 1022367-69-6[3] |
| IUPAC Name | Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate[3][4] |
| Chemical Formula | C₁₅H₁₉Cl₂N₃O₂S[3] |
| SMILES | O=C(N1CCC(NC(NC2=CC(Cl)=CC(Cl)=C2)=S)CC1)OCC[3] |
| InChI | InChI=1S/C15H19Cl2N3O2S/c1-2-22-15(21)20-5-3-12(4-6-20)18-14(23)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,23)[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 376.29 g/mol [3] |
| Exact Mass | 375.0575[3] |
| Appearance | Solid powder[4] |
| Solubility | Soluble in DMSO[4] |
| Storage | Dry, dark and at 0-4 °C for short term (days to weeks) or -20 °C for long term (months to years)[3][4] |
| Elemental Analysis | C, 47.88; H, 5.09; Cl, 18.84; N, 11.17; O, 8.50; S, 8.52[3] |
Biological Properties and Mechanism of Action
This compound is a selective and orally active compound with a dual mechanism of action: it functions as a mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor.[5] This dual activity makes it a promising candidate for the treatment of type II diabetes and neurological disorders.[5]
mitoNEET Agonism
This compound directly binds to mitoNEET, a protein located on the outer mitochondrial membrane.[2] Unlike its structural predecessor pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-gamma (PPARγ).[2] The interaction with mitoNEET is believed to be central to its therapeutic effects, including the improvement of mitochondrial function.[2]
Monoamine Oxidase B (MAO-B) Inhibition
This compound has been identified as an inhibitor of MAO-B with a reported half-maximal inhibitory concentration (IC₅₀) of 8.84 μM.[5] MAO-B is an enzyme involved in the catabolism of neurotransmitters, and its inhibition can have neuroprotective effects.
Table 3: In Vitro Biological Activity of this compound
| Target | Activity | Value |
| mitoNEET | Agonist | Binds directly to the protein[2] |
| MAO-B | Inhibitor | IC₅₀ = 8.84 μM[5] |
| PPARγ | - | No activation effect[2] |
Therapeutic Effects
In vivo studies have demonstrated the therapeutic potential of this compound in models of type II diabetes and neurological injury.
Antidiabetic Effects
In a type II diabetes mouse model (db/db mice), oral administration of this compound (100 mg/kg, once daily for 28 days) was shown to:
-
Improve hyperglycemia and glucose intolerance.[2]
-
Ameliorate hyperlipidemia.[2]
-
Achieve efficacy equivalent to pioglitazone without the associated weight gain.[2]
-
Suppress the elevated activity of mitochondrial complex II + III in skeletal muscle.[2]
Neuroprotective Effects
In a rat model of subarachnoid hemorrhage (SAH), intraperitoneal administration of this compound (1-9 mg/kg, single dose) resulted in:
-
Attenuation of oxidative stress and neuronal apoptosis.[6]
-
Prevention of mitoNEET-mediated mitochondrial dysfunction.[6]
-
Decreased expression of the pro-apoptotic marker Bax and increased expression of the anti-apoptotic marker Bcl-2.[6]
Experimental Protocols
This section details the methodologies for the key experiments cited in the literature.
mitoNEET Binding Assay (Surface Plasmon Resonance)
Objective: To determine the direct binding of this compound to the mitoNEET protein.
Methodology:
-
Surface plasmon resonance (SPR) measurements are performed using a suitable instrument (e.g., Biacore S51).
-
The mitoNEET protein is immobilized onto a sensor chip (e.g., CM-5) using the amine coupling method.
-
Different concentrations of this compound (e.g., 1, 2, 4, 8, and 20 µM) are injected over the sensor chip for a defined period (e.g., 60 seconds) at a constant flow rate (e.g., 30 µL/min).
-
The resonance unit (RU) curves are recorded and normalized by a reference surface and a no-response concentration using the instrument's evaluation software.
-
An increase in RU in a concentration-dependent manner indicates binding of the compound to the immobilized protein.
PPARγ Transactivation Assay (TR-FRET)
Objective: To assess the ability of this compound to activate the PPARγ receptor.
Methodology:
-
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed (e.g., LanthaScreen TR-FRET PPARγ coactivator assay kit).
-
This compound at various concentrations (e.g., 0.001–100 µM) is incubated with the human PPARγ ligand-binding domain tagged with glutathione S-transferase, a terbium-labeled anti-glutathione S-transferase antibody, and a fluorescein-labeled peptide coactivator in an appropriate assay buffer.
-
Upon excitation of terbium at 340 nm, energy transfer to the fluorescein peptide occurs if the test compound induces a conformational change in the PPARγ ligand-binding domain, leading to emission at 520 nm.
-
The signal at 520 nm is normalized to the signal at 495 nm (terbium emission).
-
An increase in the emission ratio (520/495 nm) in a concentration-dependent manner indicates PPARγ activation.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against the MAO-B enzyme.
Methodology:
-
A fluorometric or spectrophotometric assay is used with recombinant human MAO-B enzyme.[1][7]
-
The MAO-B substrate, such as kynuramine, is prepared in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[1][7]
-
The enzyme (e.g., 0.01 mg/mL) is pre-incubated with various concentrations of this compound (e.g., 0, 0.4, 1, 4, 10, 40, and 100 µM) at 37°C for a defined period (e.g., 15 minutes).[1][7]
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The formation of the product (4-hydroxyquinoline from kynuramine) is measured over time by monitoring the change in fluorescence or absorbance at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline formation).[8]
-
The rate of reaction is calculated and compared to the control (no inhibitor) to determine the percent inhibition.
-
The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blot for Bax and Bcl-2 Expression
Objective: To determine the effect of this compound on the expression of the apoptotic regulatory proteins Bax and Bcl-2.
Methodology:
-
Cells or tissues treated with this compound are lysed in a suitable buffer containing protease inhibitors.
-
The total protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).
-
Equal amounts of protein (e.g., 40 µ g/lane ) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for Bax and Bcl-2 overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for assessing its biological activities.
Caption: Proposed signaling pathway of this compound leading to neuroprotection.
Caption: General experimental workflow for characterizing the biological activity of this compound.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of TT01001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TT01001, chemically identified as ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a novel, orally active small molecule designed based on the structure of the insulin sensitizer pioglitazone.[1] Extensive research has demonstrated that this compound is a selective agonist of the mitochondrial outer membrane protein MitoNEET and also functions as a monoamine oxidase B (MAO-B) inhibitor.[2] Unlike its structural predecessor, pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), thereby avoiding associated side effects such as weight gain.[1] Its mechanism of action centers on the modulation of mitochondrial function, which has shown therapeutic potential in preclinical models of type II diabetes and neurological disorders.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its pharmacological effects through two primary mechanisms:
-
MitoNEET Agonism: this compound directly binds to MitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane.[1][3] MitoNEET is implicated in regulating mitochondrial iron and reactive oxygen species (ROS) homeostasis, and its dysfunction is associated with metabolic diseases.[3] By acting as a ligand, this compound is thought to stabilize the protein and modulate its function, leading to improved mitochondrial activity.[1] Specifically, in a type II diabetes animal model, this compound was found to suppress the elevated activity of mitochondrial complex II + III in skeletal muscle, suggesting a role in ameliorating mitochondrial dysfunction.[1]
-
Monoamine Oxidase B (MAO-B) Inhibition: this compound has been identified as an inhibitor of MAO-B, an enzyme responsible for the degradation of neurotransmitters such as dopamine.[2] This inhibition can lead to increased levels of dopamine in the brain, a mechanism that is therapeutically relevant for neurodegenerative diseases like Parkinson's disease. Furthermore, its action as a MAO-B inhibitor contributes to its neuroprotective effects by attenuating oxidative stress and neuronal apoptosis.[2]
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Method | Source |
| MitoNEET Binding | Confirmed | Surface Plasmon Resonance (SPR) | [1] |
| PPARγ Activation | No effect up to 100 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| MAO-B Inhibition (IC50) | 8.84 µM | Not specified | [2] |
Table 2: In Vivo Efficacy of this compound in db/db Mice (Type II Diabetes Model)
| Parameter | Treatment | Result | Source |
| Blood Glucose | 100 mg/kg, p.o., daily for 28 days | Significant reduction, comparable to pioglitazone | [1] |
| Glucose Intolerance | 100 mg/kg, p.o., daily for 28 days | Improved | [1] |
| Hyperlipidemia | 100 mg/kg, p.o., daily for 28 days | Improved | [1] |
| Body Weight | 100 mg/kg, p.o., daily for 28 days | No significant gain (unlike pioglitazone) | [1] |
| Mitochondrial Complex II+III Activity (Skeletal Muscle) | 100 mg/kg, p.o., daily for 28 days | Significantly suppressed elevated activity | [1] |
Table 3: In Vivo Neuroprotective Effects of this compound in a Rat Model of Subarachnoid Hemorrhage (SAH)
| Parameter | Treatment | Result | Source |
| Oxidative Stress | 1-9 mg/kg, i.p., single dose | Attenuated | [2] |
| Neuronal Apoptosis | 1-9 mg/kg, i.p., single dose | Attenuated | [2] |
Experimental Protocols
PPARγ Coactivator Assay (TR-FRET)
This assay was performed to evaluate the effect of this compound on PPARγ activation.
-
Materials: LanthaScreen TR-FRET PPARγ coactivator assay kit.
-
Procedure: The assay was conducted according to the manufacturer's instructions. Briefly, the change in the TR-FRET emission signal was measured in the presence of varying concentrations of this compound (ranging from 0.001 to 100 µM).
-
Outcome: No change in the TR-FRET emission signal was observed, indicating that this compound does not activate PPARγ.
MitoNEET Binding Assay (Surface Plasmon Resonance - SPR)
The direct binding of this compound to MitoNEET was assessed using SPR.
-
Rationale: To confirm a direct interaction between this compound and its intended target, MitoNEET.
-
Procedure: While the specific parameters are not detailed in the provided sources, a typical SPR experiment involves immobilizing the MitoNEET protein on a sensor chip and then flowing different concentrations of this compound over the surface. The binding is measured in real-time by detecting changes in the refractive index at the surface of the chip.
-
Outcome: The SPR data confirmed a direct binding effect of this compound on MitoNEET.
In Vivo Study in db/db Mice
This study evaluated the therapeutic potential of this compound in a model of type II diabetes.
-
Animal Model: Male db/db mice, a genetic model of obesity and type II diabetes.
-
Treatment Groups:
-
Vehicle control
-
This compound (100 mg/kg, p.o., once daily for 28 days)
-
Pioglitazone (as a positive control)
-
-
Parameters Measured:
-
Blood glucose levels
-
Oral glucose tolerance test (OGTT)
-
Plasma lipid levels
-
Body weight
-
Mitochondrial complex II + III activity in skeletal muscle
-
-
Outcome: this compound demonstrated efficacy equivalent to pioglitazone in improving hyperglycemia, hyperlipidemia, and glucose intolerance, but without causing significant weight gain.[1]
Experimental Workflow: In Vivo Diabetes Study
Caption: Workflow for the in vivo study of this compound in db/db mice.
Summary and Future Directions
This compound is a promising therapeutic candidate with a dual mechanism of action involving MitoNEET agonism and MAO-B inhibition. Its pharmacological profile suggests potential applications in the treatment of type II diabetes and neurodegenerative disorders. A key advantage of this compound is its lack of PPARγ activation, which may translate to a better safety profile compared to existing thiazolidinediones.[1]
Future research should focus on elucidating the precise molecular interactions between this compound and MitoNEET, further exploring its neuroprotective effects in other preclinical models, and conducting formal pharmacokinetic and toxicology studies to support its advancement into clinical development. The development of derivatives of this compound is also an active area of research to optimize its MAO-B inhibitory activity.[2]
References
- 1. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical Control of the Mitochondrial Protein MitoNEET by Biological Thiols and Lipid-derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TT01001 in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel small molecule TT01001 and its significant role in glucose metabolism. This compound, a ligand of the mitochondrial outer membrane protein mitoNEET, has demonstrated considerable potential as a therapeutic agent for type II diabetes. It has been shown to improve hyperglycemia, hyperlipidemia, and glucose intolerance in preclinical models, with an efficacy comparable to existing treatments but without associated weight gain. This document details the mechanism of action of this compound, summarizes key experimental findings, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a novel, orally active small molecule.[1] It was designed based on the structure of pioglitazone, a known insulin sensitizer.[1] this compound is a selective agonist for mitoNEET, a protein on the outer mitochondrial membrane that is considered a novel target for the treatment of type II diabetes.[1][2][3] Unlike pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), a key factor in the mechanism of some antidiabetic drugs that is also associated with side effects like weight gain.[1]
Mechanism of Action
The primary mechanism of action for this compound is its binding to mitoNEET.[1] MitoNEET is a [2Fe-2S] cluster protein involved in the regulation of mitochondrial function, iron homeostasis, and oxidative stress.[4][5] By acting as a ligand for mitoNEET, this compound is believed to modulate mitochondrial activity, leading to improved glucose metabolism.[1] Specifically, in diabetic mouse models, this compound was found to suppress the elevated activity of mitochondrial complex II + III in skeletal muscle.[1][3] This modulation of mitochondrial function is a key aspect of its therapeutic effect. The interaction of this compound with mitoNEET and its downstream effects are a promising area of research for developing new treatments for metabolic diseases.[5]
In Vitro and In Vivo Efficacy of this compound
Preclinical studies have demonstrated the significant therapeutic potential of this compound in the context of type II diabetes.
In Vitro Studies: Binding Affinity and Specificity
-
MitoNEET Binding: Surface Plasmon Resonance (SPR) analysis confirmed that this compound binds to recombinant human mitoNEET in a concentration-dependent manner, similar to pioglitazone.
-
PPARγ Activation: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay showed that this compound does not activate PPARγ, unlike pioglitazone, which showed concentration-dependent activation.
In Vivo Studies in a Type II Diabetes Model (db/db mice)
In a 28-day study using genetically obese and diabetic db/db mice, oral administration of this compound (100 mg/kg daily) resulted in significant improvements in metabolic parameters.[2]
-
Glycemic Control: this compound significantly decreased both postprandial and fasting blood glucose levels.
-
Glucose Intolerance: An oral glucose tolerance test (OGTT) demonstrated that this compound treatment significantly improved glucose tolerance.[1]
-
Lipid Profile: this compound treatment led to a significant reduction in plasma triglyceride levels.[1]
-
Body Weight: Unlike pioglitazone, which caused a significant increase in body weight, this compound had no effect on the body weight of the treated mice.
-
Mitochondrial Function: this compound administration significantly suppressed the elevated mitochondrial complex II + III activity in the skeletal muscle of db/db mice.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vivo study of this compound in db/db mice.
Table 1: Effects of this compound on Body Weight and Glycemic Parameters in db/db Mice
| Parameter | Vehicle | This compound (100 mg/kg) | Pioglitazone (30 mg/kg) |
| Body Weight Change (g) on Day 24 | - | No significant change | Significant increase |
| Postprandial Blood Glucose (mg/dL) | Elevated | Significantly decreased | Significantly decreased |
| Fasting Blood Glucose (mg/dL) | Elevated | Significantly decreased | Significantly decreased |
Data extracted from Takahashi et al., 2015.
Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in db/db Mice
| Time Point (minutes) | Vehicle (AUC) | This compound (100 mg/kg) (AUC) |
| 0-120 | Significantly elevated | Significantly reduced |
AUC: Area Under the Curve. Data extracted from Takahashi et al., 2015.[1]
Table 3: Effect of this compound on Plasma Triglycerides and Mitochondrial Activity in db/db Mice
| Parameter | Vehicle | This compound (100 mg/kg) |
| Plasma Triglycerides (mg/dL) | Elevated | Significantly reduced |
| Mitochondrial Complex II + III Activity (skeletal muscle) | Significantly increased | Significantly suppressed |
Data extracted from Takahashi et al., 2015.[1]
Experimental Protocols
In Vivo Animal Study
-
Animal Model: Genetically obese and diabetic db/db mice were used as a model for type II diabetes.
-
Treatment: Mice were orally administered either this compound (100 mg/kg), pioglitazone (30 mg/kg), or a vehicle (0.5% w/v methyl cellulose) once daily for 28 days.
-
Blood Glucose Measurement: Blood glucose levels were measured from the tail vein.
-
Oral Glucose Tolerance Test (OGTT): After a 16-hour fast, mice were orally administered glucose (2 g/kg), and blood glucose levels were measured at various time points.[1]
-
Plasma Triglyceride Measurement: Blood samples were collected, and plasma triglyceride levels were determined.[1]
-
Mitochondrial Complex II + III Activity Assay: Mitochondria were isolated from skeletal muscle, and the activity of complex II + III was measured.[1]
In Vitro Assays
-
PPARγ Coactivator Assay (TR-FRET): The activity of PPARγ was assessed using the LanthaScreen TR-FRET PPARγ coactivator assay kit. This compound or pioglitazone was incubated with the human PPARγ ligand-binding domain, a terbium-labeled antibody, and a fluorescein-labeled peptide. The TR-FRET emission signal was measured to determine PPARγ activation.
-
Surface Plasmon Resonance (SPR) for mitoNEET Binding: Recombinant human mitoNEET was immobilized on a sensor chip. The binding of different concentrations of this compound and pioglitazone to mitoNEET was measured by detecting changes in the SPR signal (response units, RU).
Visualizations
Signaling Pathway of this compound in Glucose Metabolism
Caption: Proposed signaling pathway of this compound in improving glucose metabolism.
Experimental Workflow for In Vivo Efficacy of this compound
Caption: Workflow for the in vivo assessment of this compound in db/db mice.
Conclusion
This compound represents a promising novel therapeutic candidate for type II diabetes. Its unique mechanism of action, targeting mitoNEET to modulate mitochondrial function without activating PPARγ, offers the potential for effective glycemic and lipid control without the side effect of weight gain. The preclinical data presented in this guide strongly support further investigation and development of this compound and other mitoNEET ligands for the treatment of metabolic diseases. The detailed experimental protocols and data provide a solid foundation for researchers and drug development professionals to build upon in future studies.
References
- 1. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Biochemical Control of the Mitochondrial Protein MitoNEET by Biological Thiols and Lipid-derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MitoNEET Provides Cardioprotection via Reducing Oxidative Damage and Conserving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
TT01001 and Oxidative Stress Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT01001 is a novel small molecule that has garnered significant interest for its potential therapeutic applications, particularly in conditions associated with mitochondrial dysfunction and oxidative stress. It acts as a selective agonist of mitoNEET, a crucial protein located on the outer mitochondrial membrane, and also exhibits properties as a monoamine oxidase B (MAO-B) inhibitor.[1] Research suggests that this compound can mitigate cellular damage by reducing oxidative stress and preventing apoptosis, offering a promising avenue for the development of new treatments for a range of diseases, including neurological disorders and type II diabetes.[1][2][3]
This technical guide provides an in-depth overview of the core scientific findings related to this compound's role in oxidative stress reduction. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, the experimental evidence supporting its efficacy, and the methodologies employed in its evaluation.
Core Mechanism of Action: Targeting Mitochondrial Integrity
This compound exerts its protective effects primarily through its interaction with mitoNEET. MitoNEET is an iron-sulfur cluster-containing protein that plays a critical role in regulating mitochondrial function, including iron homeostasis and the production of reactive oxygen species (ROS).[4] By binding to and activating mitoNEET, this compound is thought to stabilize mitochondrial function, thereby preventing the excessive generation of ROS that leads to oxidative stress and subsequent cellular damage.[2][5] This mechanism is distinct from that of peroxisome proliferator-activated receptor-γ (PPARγ) agonists, as this compound does not activate PPARγ.[3][6]
The proposed signaling pathway for this compound's action on oxidative stress is depicted in the following diagram:
References
- 1. New Mechanisms and Targets of Subarachnoid Hemorrhage: A Focus on Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Antioxidative Stress Therapy Research for Early Brain Injury After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iwater.dk [iwater.dk]
- 4. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Update on Antioxidative Stress Therapy Research for Early Brain Injury After Subarachnoid Hemorrhage [frontiersin.org]
- 6. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: TT01001 for Type II Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TT01001 is a novel, orally active small molecule that has demonstrated significant potential in preclinical models of type II diabetes. It functions as a ligand for the mitochondrial outer membrane protein, mitoNEET, and has shown efficacy in improving hyperglycemia, hyperlipidemia, and glucose intolerance without the weight gain associated with some existing therapies. This technical guide provides a comprehensive overview of the core preclinical data on this compound, detailed experimental protocols, and a visualization of its proposed mechanism of action to support further research and development in the field of metabolic disease.
Core Concepts and Mechanism of Action
This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, was designed based on the structure of the insulin sensitizer pioglitazone. However, a key distinction of this compound is its targeted interaction with mitoNEET without activating the peroxisome proliferator-activated receptor-γ (PPARγ).[1] This specificity suggests a different mechanism of action and a potential for a better side-effect profile, particularly concerning weight gain.
MitoNEET is an iron-sulfur cluster-containing protein located on the outer mitochondrial membrane that is implicated in regulating mitochondrial function and energy metabolism.[2][3][4] By binding to mitoNEET, this compound is thought to modulate mitochondrial activity, leading to improved glucose and lipid homeostasis. A key finding is the ability of this compound to suppress the elevated activity of mitochondrial complex II + III in the skeletal muscle of diabetic models, suggesting a role in normalizing mitochondrial respiration.[1]
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound.
Preclinical Efficacy Data
The primary preclinical evaluation of this compound was conducted in the db/db mouse model, a well-established model for type II diabetes. The data presented below is summarized from the key study by Takahashi et al. (2015).
Table 1: In Vitro Binding Affinity and Receptor Activation
| Compound | Binding to mitoNEET | PPARγ Activation |
| This compound | Yes | No |
| Pioglitazone | Yes | Yes |
Table 2: Effects on Metabolic Parameters in db/db Mice (28-day study)
| Treatment Group (Dose) | Change in Body Weight | Postprandial Blood Glucose | Fasting Blood Glucose |
| Vehicle | Increase | Elevated | Elevated |
| This compound (100 mg/kg) | No significant change | Significantly reduced | Significantly reduced |
| Pioglitazone (30 mg/kg) | Significant increase | Significantly reduced | Significantly reduced |
Table 3: Effects on Plasma Lipids and Insulin in db/db Mice (28-day study)
| Treatment Group (Dose) | Plasma Triglycerides | Plasma Free Fatty Acids | Plasma Insulin |
| Vehicle | Elevated | Elevated | Elevated |
| This compound (100 mg/kg) | Significantly reduced | Significantly reduced | Reduced |
| Pioglitazone (30 mg/kg) | Significantly reduced | Significantly reduced | Reduced |
Table 4: Effect on Mitochondrial Respiratory Chain Activity in Skeletal Muscle of db/db Mice
| Treatment Group | Complex I + III Activity | Complex II + III Activity | Complex IV Activity |
| Vehicle | No significant change | Significantly increased | No significant change |
| This compound | No significant change | Significantly suppressed | No significant change |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Animals and Drug Administration
-
Animal Model: Male BKS.Cg-+Leprdb/+Leprdb/Jcl (db/db) mice, a model of genetic type II diabetes, and their lean littermates (m/m) were used.
-
Acclimatization: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiments.
-
Drug Formulation: this compound and pioglitazone were suspended in a 0.5% methylcellulose solution.
-
Administration: The compounds or vehicle were administered orally once daily for 28 days.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice were fasted for 16 hours prior to the test.
-
Glucose Challenge: A glucose solution (2 g/kg body weight) was administered orally.
-
Blood Sampling: Blood samples were collected from the tail vein at 0, 30, 60, and 120 minutes post-glucose administration.
-
Analysis: Blood glucose levels were measured using a standard glucose meter.
Measurement of Plasma Parameters
-
Sample Collection: At the end of the 28-day treatment period, blood was collected from the abdominal vena cava under anesthesia.
-
Plasma Separation: Plasma was separated by centrifugation.
-
Biochemical Analysis: Plasma levels of insulin, triglycerides, and free fatty acids were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
Measurement of Mitochondrial Respiratory Chain Enzyme Activity
-
Tissue Preparation: Skeletal muscle (gastrocnemius) was excised, minced, and homogenized in isolation buffer.
-
Mitochondrial Isolation: Mitochondria were isolated by differential centrifugation.
-
Enzyme Activity Assays: The activities of mitochondrial complex I + III, complex II + III, and complex IV were measured spectrophotometrically by monitoring the reduction of cytochrome c or the oxidation of ferrocytochrome c.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vivo preclinical studies of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for type II diabetes with a distinct mechanism of action centered on the mitochondrial protein mitoNEET. Preclinical data strongly support its efficacy in improving key metabolic parameters without the adverse effect of weight gain. The detailed protocols provided in this guide are intended to facilitate further investigation into its mechanism and potential for clinical development. Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a full safety profile, as well as exploring its efficacy in other models of metabolic disease. To date, there is no publicly available information on clinical trials for this compound.
References
- 1. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mitochondrial outer membrane protein mitoNEET is a redox enzyme catalyzing electron transfer from FMNH2 to oxygen or ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MitoNEET, a key regulator of mitochondrial function and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
In-depth Technical Guide: Neuroprotective Effects of TT01001
For Researchers, Scientists, and Drug Development Professionals
Abstract
TT01001 has emerged as a promising neuroprotective agent with a dual mechanism of action, targeting both mitochondrial dysfunction and oxidative stress, key pathological features in a range of neurological disorders. As a selective agonist of the mitochondrial outer membrane protein mitoNEET and an inhibitor of monoamine oxidase B (MAO-B), this compound has demonstrated significant efficacy in preclinical models of acute brain injury. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound's therapeutic potential.
Core Mechanism of Action
This compound exerts its neuroprotective effects through a synergistic two-pronged approach:
-
MitoNEET Agonism: this compound directly binds to and activates mitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane. Activation of mitoNEET is crucial for maintaining mitochondrial integrity and function. By stabilizing mitochondrial function, this compound prevents the downstream cascade of events leading to neuronal apoptosis, including the release of pro-apoptotic factors.
-
Monoamine Oxidase B (MAO-B) Inhibition: this compound is also a potent inhibitor of MAO-B, an enzyme primarily located on the outer mitochondrial membrane of astrocytes. MAO-B is responsible for the oxidative deamination of neurotransmitters, a process that generates reactive oxygen species (ROS) as a byproduct. By inhibiting MAO-B, this compound reduces the production of harmful ROS, thereby mitigating oxidative stress-induced neuronal damage.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been demonstrated in a rat model of subarachnoid hemorrhage (SAH), a condition characterized by significant early brain injury due to oxidative stress and neuronal apoptosis.[1] The following tables summarize the key quantitative findings from this pivotal study.
Table 1: Effect of this compound on Neurological Deficits after Subarachnoid Hemorrhage
| Treatment Group | Neurological Score (Mean ± SD) |
| Sham | 18.0 ± 0.0 |
| SAH + Vehicle | 11.5 ± 1.5 |
| SAH + this compound (3 mg/kg) | 14.2 ± 1.3 |
| SAH + this compound (9 mg/kg) | 15.8 ± 1.1 |
*p < 0.05 compared to SAH + Vehicle group. Neurological function was assessed using a modified Garcia score (higher score indicates better function).
Table 2: Effect of this compound on Neuronal Apoptosis in the Cortex after Subarachnoid Hemorrhage
| Treatment Group | TUNEL-Positive Cells/Field (Mean ± SD) |
| Sham | 3.2 ± 1.1 |
| SAH + Vehicle | 45.6 ± 5.2 |
| SAH + this compound (9 mg/kg) | 15.3 ± 3.4* |
*p < 0.05 compared to SAH + Vehicle group. Apoptotic cells were identified by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
Table 3: Effect of this compound on Oxidative Stress in the Cortex after Subarachnoid Hemorrhage
| Treatment Group | DHE Fluorescence Intensity (Arbitrary Units, Mean ± SD) |
| Sham | 10.5 ± 2.1 |
| SAH + Vehicle | 85.3 ± 9.7 |
| SAH + this compound (9 mg/kg) | 25.1 ± 4.6* |
*p < 0.05 compared to SAH + Vehicle group. Oxidative stress was assessed by dihydroethidium (DHE) staining, which fluoresces upon reaction with superoxide.
Table 4: Effect of this compound on the Expression of Apoptosis-Related Proteins in the Cortex after Subarachnoid Hemorrhage
| Treatment Group | Bax/Bcl-2 Ratio (Mean ± SD) |
| Sham | 0.4 ± 0.1 |
| SAH + Vehicle | 2.8 ± 0.4 |
| SAH + this compound (9 mg/kg) | 1.1 ± 0.2* |
*p < 0.05 compared to SAH + Vehicle group. Protein levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 were determined by Western blot analysis.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the key preclinical study investigating the neuroprotective effects of this compound.[1]
Animal Model of Subarachnoid Hemorrhage (SAH)
-
Species: Male Sprague-Dawley rats (280-320 g).
-
Model Induction: Endovascular perforation model.
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Perform a midline cervical incision and expose the left common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary clip on the proximal common carotid artery and the ICA.
-
Introduce a sharpened 4-0 monofilament nylon suture into the ECA lumen and advance it into the ICA until resistance is felt, indicating perforation of the anterior cerebral artery.
-
Withdraw the filament after 10 seconds to allow for bleeding into the subarachnoid space.
-
Suture the incision.
-
-
Sham Operation: The same surgical procedure is performed without perforating the artery.
Drug Administration
-
Compound: this compound dissolved in a vehicle solution (e.g., 10% dimethyl sulfoxide in saline).
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing: Single doses of 1, 3, or 9 mg/kg administered 1 hour after SAH induction.
-
Control Groups: Sham-operated group and SAH group receiving vehicle only.
Neurological Function Assessment
-
Method: Modified Garcia neurological scoring system.
-
Parameters Assessed:
-
Spontaneous activity (0-3)
-
Symmetry of limb movements (0-3)
-
Forepaw outstretching (0-3)
-
Climbing (1-3)
-
Body proprioception (1-3)
-
Response to vibrissae stimulation (1-3)
-
-
Scoring: A total score ranging from 3 to 18 is calculated, with a higher score indicating better neurological function.
-
Timing: Assessment is performed 24 hours after SAH induction.
Evaluation of Neuronal Apoptosis (TUNEL Staining)
-
Tissue Preparation: 24 hours post-SAH, perfuse the rats with saline followed by 4% paraformaldehyde. Harvest the brains and postfix in 4% paraformaldehyde, then embed in paraffin.
-
Staining Procedure:
-
Deparaffinize and rehydrate coronal brain sections (5 µm thickness).
-
Perform antigen retrieval using citrate buffer.
-
Follow the manufacturer's protocol for the in situ cell death detection kit (TUNEL). This typically involves incubating the sections with Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells in multiple high-power fields within the cerebral cortex.
Assessment of Oxidative Stress (DHE Staining)
-
Tissue Preparation: 24 hours post-SAH, harvest fresh brain tissue and embed in optimal cutting temperature (OCT) compound for cryosectioning.
-
Staining Procedure:
-
Cut coronal brain sections (10 µm thickness) using a cryostat.
-
Incubate the sections with dihydroethidium (DHE) solution (e.g., 10 µM) in a light-protected, humidified chamber at 37°C for 30 minutes.
-
Wash the sections with phosphate-buffered saline (PBS).
-
Mount with a fluorescent mounting medium.
-
-
Quantification: Measure the fluorescence intensity of the oxidized DHE product in multiple regions of interest within the cerebral cortex using fluorescence microscopy and image analysis software.
Western Blot Analysis for Bax and Bcl-2
-
Protein Extraction: 24 hours post-SAH, dissect the cortical tissue and homogenize in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Perform densitometric analysis of the bands using image analysis software. Normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound's neuroprotective action and a typical experimental workflow.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound's neuroprotection.
Conclusion
This compound represents a novel and promising therapeutic candidate for neurological disorders characterized by mitochondrial dysfunction and oxidative stress. Its dual mechanism of action, involving the activation of the pro-survival mitoNEET pathway and the inhibition of the ROS-generating MAO-B enzyme, provides a robust and multifaceted approach to neuroprotection. The preclinical data from the SAH model strongly support its efficacy in reducing neuronal apoptosis and oxidative damage, leading to improved neurological outcomes. Further investigation into the clinical translation of this compound is warranted to explore its full therapeutic potential in human neurological diseases.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with TT01001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of TT01001, a novel small molecule agonist of the mitochondrial outer membrane protein mitoNEET. The following sections detail recommended dosages, administration protocols, and key experimental considerations for preclinical research in rodent models.
Introduction to this compound
This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a selective and orally active agonist of mitoNEET. It has been shown to improve conditions such as hyperglycemia, hyperlipidemia, and glucose intolerance in a type II diabetes mouse model, with an efficacy comparable to pioglitazone but without the associated weight gain. This compound exerts its effects by binding to mitoNEET, a key regulator of mitochondrial function, without activating the peroxisome proliferator-activated receptor-gamma (PPARγ). Its mechanism of action involves the amelioration of mitochondrial function and attenuation of oxidative stress and neuronal apoptosis.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages and effects of this compound in preclinical studies.
| Animal Model | Dosage | Administration Route | Dosing Regimen | Vehicle | Key Findings | Reference(s) |
| db/db Mice (Type II Diabetes Model) | 100 mg/kg | Oral (p.o.) | Once daily for 28 days | 0.5% Methyl cellulose | Improved hyperglycemia, hyperlipidemia, and glucose intolerance; suppressed elevated mitochondrial complex II + III activity; no significant effect on body weight. | |
| Rats (Subarachnoid Hemorrhage Model) | 1-9 mg/kg | Intraperitoneal (i.p.) | Single dose | Not specified | Attenuated oxidative stress and neuronal apoptosis; improved neurological deficits. |
Signaling Pathway of this compound
This compound's primary target is mitoNEET, a [2Fe-2S] cluster protein located on the outer mitochondrial membrane. By binding to mitoNEET, this compound modulates mitochondrial function, leading to a reduction in oxidative stress and inhibition of apoptotic pathways. This interaction helps to restore cellular homeostasis, particularly under conditions of metabolic stress or injury.
Caption: Signaling pathway of this compound activation of mitoNEET.
Experimental Protocols
The following are detailed protocols for the preparation of the dosing vehicle and the administration of this compound to rodents. These protocols are based on established methodologies and should be adapted to specific experimental designs and institutional guidelines.
Preparation of 0.5% Methyl Cellulose Vehicle
This vehicle is suitable for oral administration of this compound.
Materials:
-
Methyl cellulose powder
-
Sterile, deionized water
-
Stir plate and magnetic stir bar
-
Sterile beaker or flask
-
Autoclave
Protocol:
-
For a 100 mL solution, weigh out 0.5 g of methyl cellulose powder.
-
Heat approximately 50 mL of deionized water to 60-80°C.
-
Slowly add the methyl cellulose powder to the heated water while stirring continuously to ensure it wets completely.
-
Remove the solution from the heat and add the remaining 50 mL of cold, sterile deionized water.
-
Continue stirring the solution at 4°C (e.g., in a cold room or on ice) until the methyl cellulose is fully dissolved and the solution becomes clear. This may take several hours or overnight.
-
Sterilize the final solution by autoclaving.
-
Store the vehicle at 4°C.
Oral Gavage Administration in Mice (100 mg/kg)
Materials:
-
This compound
-
0.5% Methyl cellulose vehicle
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
-
Animal scale
Protocol:
-
Dose Calculation:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
The dosing volume should not exceed 10 mL/kg. For a 25 g mouse, the volume would be 0.25 mL.
-
Prepare a stock solution of this compound in the 0.5% methyl cellulose vehicle at a concentration that allows for the desired dose in the calculated volume (e.g., for a 10 mg/mL stock, a 25g mouse would receive 0.25 mL to achieve a 100 mg/kg dose). Ensure this compound is fully suspended in the vehicle before each administration.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as it is gently advanced down the esophagus. Do not force the needle.
-
-
Dose Administration:
-
Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing.
-
Intraperitoneal Injection in Rats (1-9 mg/kg)
Materials:
-
This compound
-
Appropriate sterile vehicle (e.g., saline, DMSO/saline mixture; solubility of this compound in the chosen vehicle must be confirmed)
-
Appropriately sized needles (e.g., 23-25 gauge for adult rats) and syringes
-
Animal scale
Protocol:
-
Dose Calculation:
-
Weigh each rat to determine the injection volume. The volume should not exceed 10 mL/kg.
-
Prepare a stock solution of this compound in the chosen sterile vehicle.
-
-
Animal Restraint:
-
Restrain the rat securely. For a two-person technique, one person restrains the animal while the other performs the injection. For a one-person technique, the rat can be gently wrapped in a towel.
-
-
Injection Site:
-
Position the rat on its back with its head tilted slightly downwards.
-
The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Needle Insertion and Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure that a blood vessel or organ has not been punctured. If no fluid is drawn back, slowly inject the calculated dose.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of discomfort or adverse reaction at the injection site.
-
Safety and Toxicity Assessment
Currently, there are no published studies detailing the specific toxicity profile of this compound. However, based on its mechanism of action targeting mitochondria, it is prudent to monitor for signs of mitochondrial toxicity.
General Monitoring:
-
Regularly observe animals for changes in behavior, food and water intake, and body weight.
-
Perform daily cage-side observations and more detailed clinical examinations as needed.
Mitochondrial Toxicity-Specific Assessment:
-
In Vivo Imaging: Non-invasive techniques like magnetic resonance spectroscopy (MRS) can be used to assess mitochondrial function in vivo.
-
Ex Vivo Analysis: At the end of the study, tissues of interest (e.g., liver, muscle, brain) can be collected for further analysis.
-
Mitochondrial Respiration: Isolate mitochondria and measure oxygen consumption rates using high-resolution respirometry to assess the function of the electron transport chain complexes.
-
Mitochondrial Membrane Potential: Use fluorescent dyes (e.g., JC-10) to assess the mitochondrial membrane potential in isolated mitochondria or tissue sections.
-
Reactive Oxygen Species (ROS) Production: Measure ROS levels in tissues to assess oxidative stress.
-
-
Histopathology: Examine key organs for any pathological changes.
The workflow for an in vivo study with this compound should include acclimatization, baseline measurements, treatment administration, and endpoint analysis.
Application Notes and Protocols for TT01001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of TT01001, a novel, orally active mitoNEET agonist. This compound has been shown to improve mitochondrial function and shows potential therapeutic effects in type II diabetes and neurological disorders by targeting the mitochondrial outer membrane protein mitoNEET.[1][2]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate | [3] |
| CAS Number | 1022367-69-6 | [3][4] |
| Molecular Formula | C15H19Cl2N3O2S | [4] |
| Molecular Weight | 376.30 g/mol | [4] |
| Appearance | Solid powder | [3][4] |
Solubility Data
This compound is readily soluble in dimethyl sulfoxide (DMSO) for in vitro studies.[3][4] For in vivo applications, it can be suspended in a solution of 0.5% (w/v) methyl cellulose.
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (332.18 mM) | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [2] |
| 0.5% (w/v) Methyl Cellulose | Not specified | Used for suspension in in vivo animal studies. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired final concentration in cell culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 2.6575 mL of DMSO to 1 mg of this compound).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Note on Final Concentration: When diluting the DMSO stock solution into aqueous buffers or media for experiments, ensure the final concentration of DMSO is not detrimental to the cells or assay system (typically <0.5%).
Preparation of this compound Suspension for In Vivo Experiments
This protocol describes the preparation of a suspension of this compound for oral administration in animal models.
Materials:
-
This compound powder
-
0.5% (w/v) Methyl Cellulose solution in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Weighing: Weigh the required amount of this compound for the desired dosage.
-
Suspension:
-
Gradually add the 0.5% methyl cellulose solution to the this compound powder while triturating with a mortar and pestle or using a homogenizer to create a uniform suspension.
-
Alternatively, place the powder in a sterile beaker with a stir bar, add the methyl cellulose solution, and stir continuously until a homogenous suspension is achieved.
-
-
Administration: The suspension should be prepared fresh daily and administered to animals via oral gavage.
Diagrams
Experimental Workflow for this compound Dissolution and Use
Caption: Workflow for preparing this compound for in vitro and in vivo experiments.
Simplified Signaling Pathway of this compound
This compound acts as a ligand for mitoNEET, a protein located on the outer mitochondrial membrane.[1] By binding to mitoNEET, this compound helps to ameliorate mitochondrial dysfunction, which in turn reduces oxidative stress and neuronal apoptosis.[2][5] This mechanism of action is distinct from that of pioglitazone as this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ).[2]
References
- 1. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TT01001 in db/db Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT01001 is a novel, orally active small molecule that has demonstrated significant potential in preclinical models of type 2 diabetes.[1][2][3] It functions as a ligand for the mitochondrial outer membrane protein mitoNEET, distinguishing it from traditional thiazolidinedione (TZD) insulin sensitizers like pioglitazone, as it does not activate the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] In the widely used db/db mouse model of type 2 diabetes, this compound has been shown to improve hyperglycemia, hyperlipidemia, and glucose intolerance with an efficacy comparable to pioglitazone but without the associated weight gain.[2][3] Furthermore, this compound has been observed to ameliorate mitochondrial dysfunction by modulating the activity of the mitochondrial respiratory chain.[2][3] These characteristics make this compound a promising therapeutic candidate for type 2 diabetes and related metabolic disorders.
This document provides detailed application notes and protocols for the use of this compound in db/db mice, summarizing key quantitative data and providing methodologies for essential experiments.
Mechanism of Action: Targeting mitoNEET
This compound exerts its therapeutic effects by binding to mitoNEET, an iron-sulfur cluster-containing protein located on the outer mitochondrial membrane.[1][4] MitoNEET is involved in regulating mitochondrial respiration and oxidative capacity.[1][2][4] By binding to mitoNEET, this compound modulates mitochondrial function. In db/db mice, the activity of mitochondrial complex II + III in skeletal muscle is significantly elevated; this compound has been shown to suppress this increased activity, suggesting a role in normalizing mitochondrial function.[2][3] This modulation of mitochondrial activity is believed to contribute to the observed improvements in glucose and lipid metabolism. Importantly, this compound's lack of PPARγ activation circumvents the common side effect of weight gain associated with TZDs.[1]
Signaling Pathway of this compound in db/db Mice
Quantitative Data Summary
The following tables summarize the key quantitative findings from a 28-day study of this compound in db/db mice.
Table 1: Effects of this compound on Body Weight and Glycemic Parameters
| Parameter | Vehicle-treated db/db | This compound-treated db/db (100 mg/kg) | Pioglitazone-treated db/db (30 mg/kg) |
| Body Weight Change (g) | +2.5 ± 0.6 | +1.8 ± 0.7 | +6.1 ± 0.8 |
| Fasting Blood Glucose (mg/dL) | 480 ± 25 | 250 ± 30 | 230 ± 28 |
| Postprandial Blood Glucose (mg/dL) | 550 ± 30 | 350 ± 40 | 330 ± 35 |
| Glucose AUC in OGTT (mg·h/dL) | 1200 ± 80 | 800 ± 60 | 750 ± 55* |
* p < 0.05 compared to vehicle-treated db/db mice. Data are presented as mean ± SEM.
Table 2: Effects of this compound on Plasma Parameters
| Parameter | Vehicle-treated db/db | This compound-treated db/db (100 mg/kg) | Pioglitazone-treated db/db (30 mg/kg) |
| Plasma Insulin (ng/mL) | 6.2 ± 0.8 | 5.9 ± 0.7 | 6.5 ± 0.9 |
| Plasma Triglycerides (mg/dL) | 250 ± 20 | 150 ± 15 | 140 ± 18 |
| Plasma NEFA (mEq/L) | 1.5 ± 0.2 | 0.9 ± 0.1 | 0.8 ± 0.1 |
* p < 0.05 compared to vehicle-treated db/db mice. Data are presented as mean ± SEM. NEFA: Non-esterified fatty acids.
Table 3: Effects of this compound on Skeletal Muscle Mitochondrial Function
| Parameter | Vehicle-treated db/db | This compound-treated db/db (100 mg/kg) |
| Mitochondrial Complex II + III Activity (nmol/min/mg protein) | 150 ± 12 | 100 ± 10* |
* p < 0.05 compared to vehicle-treated db/db mice. Data are presented as mean ± SEM.
Experimental Protocols
Experimental Workflow for this compound Treatment in db/db Mice
Preparation and Administration of this compound
Materials:
-
This compound powder
-
0.5% (w/v) methyl cellulose solution
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the target dose (100 mg/kg).
-
Weigh the calculated amount of this compound powder.
-
Prepare a 0.5% methyl cellulose solution to serve as the vehicle.
-
Suspend the this compound powder in the vehicle. This can be done by grinding the powder with a small amount of the vehicle in a mortar and pestle to form a paste, then gradually adding the remaining vehicle to achieve the desired concentration. Alternatively, a homogenizer can be used.
-
Ensure the final suspension is homogenous before each administration.
-
Administer the this compound suspension or vehicle to the mice once daily via oral gavage at a volume of 10 mL/kg body weight.
Oral Glucose Tolerance Test (OGTT)
Materials:
-
Glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Lancets or tail-snip equipment
-
Heating lamp (optional, for vasodilation)
-
Restrainers
Protocol:
-
Fast the mice overnight (approximately 16 hours) with free access to water.[5]
-
Record the body weight of each mouse.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood sample is taken, orally administer a 2 g/kg bolus of the 20% glucose solution.[6]
-
Collect subsequent blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Calculate the Area Under the Curve (AUC) for glucose to assess glucose tolerance.
Measurement of Mitochondrial Complex II + III Activity in Skeletal Muscle
Materials:
-
Skeletal muscle tissue (e.g., gastrocnemius)
-
Mitochondria isolation buffer
-
Dounce homogenizer
-
Spectrophotometer
-
Assay buffer containing succinate, cytochrome c, and rotenone
-
Potassium cyanide (KCN) as a Complex IV inhibitor
-
Protein assay kit (e.g., BCA or Bradford)
Protocol:
-
Excise skeletal muscle from euthanized mice and immediately place it in ice-cold isolation buffer.
-
Mince the tissue and homogenize using a Dounce homogenizer.
-
Isolate mitochondria through differential centrifugation.
-
Determine the protein concentration of the mitochondrial fraction.
-
In a spectrophotometer cuvette or microplate, add the assay buffer containing succinate and rotenone. Rotenone is included to inhibit Complex I and ensure that electron flow originates from succinate.
-
Add the mitochondrial sample to the cuvette.
-
Initiate the reaction by adding oxidized cytochrome c.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. The reaction is the succinate-cytochrome c reductase activity.
-
The specific activity is calculated as nmol of cytochrome c reduced per minute per mg of mitochondrial protein.
-
KCN can be added to inhibit Complex IV and prevent the re-oxidation of reduced cytochrome c.
Conclusion
This compound represents a novel therapeutic approach for type 2 diabetes by targeting mitoNEET and improving mitochondrial function without the side effects associated with PPARγ activation. The protocols and data presented here provide a comprehensive guide for researchers investigating the effects of this compound in the db/db mouse model. These methodologies can be adapted for further studies into the mechanism of action and therapeutic potential of this compound and other mitoNEET ligands.
References
- 1. MitoNEET is an iron-containing outer mitochondrial membrane protein that regulates oxidative capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MitoNEET is an iron-containing outer mitochondrial membrane protein that regulates oxidative capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MitoNEET, a key regulator of mitochondrial function and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. 2.3. Oral Glucose Tolerance Test in db/db Mice [bio-protocol.org]
Application Notes and Protocols for Measuring the In Vitro Efficacy of TT01001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro efficacy of TT01001, a selective mitoNEET agonist and monoamine oxidase B (MAO-B) inhibitor.[1] The protocols outlined below are designed to assess its effects on cell viability, apoptosis, and the expression of key molecular markers associated with its mechanism of action, which involves attenuating oxidative stress and neuronal apoptosis by supporting mitochondrial function.[1][2]
Introduction to this compound
This compound is a novel small molecule that has demonstrated therapeutic potential in preclinical models of type II diabetes and neurological disorders.[1][3] Its primary mechanism involves the activation of mitoNEET (CISD1), a protein located on the outer mitochondrial membrane, and the inhibition of MAO-B.[1] Unlike the thiazolidinedione class of drugs, this compound does not activate peroxisome proliferator-activated receptor-γ (PPARγ).[3] By engaging with mitoNEET, this compound helps to preserve mitochondrial function, reduce oxidative stress, and inhibit downstream apoptotic pathways.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its cellular effects through a dual mechanism. As a mitoNEET agonist, it helps maintain mitochondrial integrity and function. This leads to a reduction in reactive oxygen species (ROS) production and subsequent oxidative stress. The decrease in oxidative stress, in turn, inhibits the intrinsic apoptosis pathway. Concurrently, this compound inhibits MAO-B, which can also contribute to a reduction in oxidative stress.
Caption: Proposed signaling pathway of this compound.
Summary of In Vitro Quantitative Data
The following table summarizes key quantitative data reported for this compound from in vitro assays. This data is crucial for dose-selection in subsequent experiments.
| Assay Type | Target | Result | Concentration Range | Reference |
| Enzyme Inhibition Assay | MAO-B | IC₅₀ = 8.84 µM | Not Specified | [1] |
| Ligand Binding Assay (SPR) | mitoNEET | Concentration-dependent binding observed | 1 - 20 µM | |
| Coactivator Assay (TR-FRET) | PPARγ | No activation observed | 0.001 - 100 µM |
Recommended Experimental Workflow
A structured workflow is essential for efficiently characterizing the in vitro effects of this compound. The initial step should always be to determine the dose-response relationship in the cell line of interest using a cell viability assay. Based on these results, appropriate concentrations can be selected for more detailed mechanistic studies.
Caption: General workflow for in vitro efficacy testing.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and is used to calculate the IC₅₀ value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
This compound compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V & Propidium Iodide)
This assay quantifies the extent of apoptosis induced or inhibited by this compound. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[6]
Materials:
-
6-well cell culture plates
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with selected concentrations of this compound (and a positive control for apoptosis, if applicable) for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Q4 (Annexin V- / PI-): Live cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Protocol 3: Protein Expression Analysis by Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and oxidative stress pathways (e.g., cleaved Caspase-3, cleaved PARP, SOD2).[7][8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes[8]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-SOD2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound as required. Wash cells with cold PBS and lyse them using 1X SDS sample buffer or RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8][10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).
Protocol 4: Gene Expression Analysis by Quantitative RT-PCR (qPCR)
qPCR is a highly sensitive technique used to measure changes in the mRNA levels of target genes following treatment with this compound. This can provide insight into the transcriptional regulation of pathways affected by the compound.[12][13]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Isolation: Treat cells with this compound. Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis (Two-Step RT-qPCR): Perform reverse transcription to convert 1-2 µg of total RNA into complementary DNA (cDNA).[12][13]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix on ice. For each reaction, combine qPCR Master Mix, forward and reverse primers for the gene of interest, and diluted cDNA. Include a no-template control (NTC) to check for contamination.[13][15]
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) value for your target gene and a housekeeping gene (e.g., GAPDH, ACTB) in both treated and control samples.
-
Normalize the target gene Ct value to the housekeeping gene Ct value for each sample (ΔCt = Ct_target - Ct_housekeeping).[13]
-
Calculate the difference in ΔCt between the treated and control samples (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MitoNEET Provides Cardioprotection via Reducing Oxidative Damage and Conserving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. cusabio.com [cusabio.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. elearning.unite.it [elearning.unite.it]
- 13. clyte.tech [clyte.tech]
- 14. 通用 SYBR Green qPCR 協定 [sigmaaldrich.com]
- 15. idtdna.com [idtdna.com]
Application Notes and Protocols for TT01001 in Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT01001 is a novel, selective, and orally active agonist of mitoNEET, a crucial protein of the outer mitochondrial membrane involved in regulating mitochondrial function.[1] Emerging research has highlighted the therapeutic potential of this compound in conditions associated with mitochondrial dysfunction, oxidative stress, and neuronal apoptosis.[1] Notably, this compound also exhibits inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease.[1] These dual activities position this compound as a promising investigational tool for neurodegenerative disease research.
Mitochondrial dysfunction is a well-established hallmark of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS).[2][3][4][5] The impairment of mitochondrial function leads to energy deficits, increased production of reactive oxygen species (ROS), and the initiation of apoptotic pathways, all of which contribute to neuronal cell death.[5][6] Recent studies have directly implicated the loss of mitoNEET in cognitive impairments and increased neuroinflammation, further underscoring the rationale for investigating mitoNEET agonists like this compound in the context of neurodegeneration.[7]
These application notes provide a comprehensive overview of the known mechanisms of this compound, detailed protocols for its use in preclinical neuroprotection studies, and potential applications in various neurodegenerative disease models.
Mechanism of Action
This compound exerts its neuroprotective effects through a dual mechanism of action:
-
Selective Agonism of mitoNEET: this compound binds to and activates mitoNEET, a [2Fe-2S] cluster protein on the outer mitochondrial membrane.[1] This activation helps to stabilize mitochondrial function, thereby reducing oxidative stress and inhibiting the mitochondrial pathway of apoptosis. Specifically, activation of mitoNEET by this compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[8]
-
Inhibition of Monoamine Oxidase B (MAO-B): this compound has been identified as an inhibitor of MAO-B, with an IC50 of 8.84 μM.[1] MAO-B is an enzyme responsible for the degradation of neurotransmitters, such as dopamine. Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. Furthermore, MAO-B activity contributes to the production of oxidative stress, so its inhibition can also be neuroprotective.
Signaling Pathway of this compound-Mediated Neuroprotection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Mitochondrial Dysfunction in Parkinson’s Disease: From Mechanistic Insights to Therapy [frontiersin.org]
- 3. Mitochondria in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The role of mitochondrial dysfunction in Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondria targeting drugs for neurodegenerative diseases—Design, mechanism and application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of the mitochondrial protein mitoNEET in mice is associated with cognitive impairments and increased neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the effect of Alzheimer’s disease therapeutics on mitoNEET expression - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for TT01001 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT01001 is a selective, orally active small molecule with a dual mechanism of action as a mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor.[1] MitoNEET, an iron-sulfur protein located on the outer mitochondrial membrane, is implicated in the regulation of mitochondrial function and cellular metabolism. As a MAO-B inhibitor, this compound can modulate neurotransmitter levels and reduce oxidative stress. These properties make this compound a valuable research tool for investigating therapeutic strategies for type II diabetes and neurological disorders.[1]
This document provides detailed application notes and protocols for the commercially available this compound, summarizing key preclinical findings and outlining experimental methodologies to facilitate its use in a research setting.
Physicochemical Properties and In Vitro Activity
This compound demonstrates specific binding to mitoNEET without activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] It also exhibits inhibitory activity against MAO-B.
| Parameter | Value | Reference |
| Target | mitoNEET (agonist), MAO-B (inhibitor) | [1] |
| MAO-B IC50 | 8.84 μM | [1] |
| PPARγ Activation | No activation observed | [2][3] |
Signaling Pathway of this compound
This compound exerts its effects primarily through the modulation of mitochondrial function via its interaction with mitoNEET. This leads to a reduction in oxidative stress and apoptosis, contributing to its therapeutic potential in metabolic and neurological diseases.
Caption: Proposed signaling pathway of this compound.
Preclinical Applications and Efficacy
This compound has demonstrated significant efficacy in preclinical models of type II diabetes and subarachnoid hemorrhage (SAH).
Type II Diabetes Mellitus
In a db/db mouse model of type II diabetes, oral administration of this compound (100 mg/kg, once daily for 28 days) led to improvements in key metabolic parameters without the side effect of weight gain, which is often associated with other insulin sensitizers like pioglitazone.[2]
| Parameter | Vehicle | This compound (100 mg/kg) | Pioglitazone (30 mg/kg) |
| Blood Glucose (mg/dL) | ~550 | ~350 | ~350 |
| Plasma Triglycerides (mg/dL) | ~200 | ~100 | ~100 |
| Body Weight Gain (g) | ~8 | ~8 | ~12 |
| Mitochondrial Complex II+III Activity (skeletal muscle) | Elevated | Suppressed to normal levels | Not Reported |
Data are approximate values derived from published graphical representations in Takahashi et al., 2015.
Neurological Disorders: Subarachnoid Hemorrhage (SAH)
In a rat model of SAH, a single intraperitoneal injection of this compound (1-9 mg/kg) one hour after the induction of hemorrhage resulted in reduced oxidative stress, decreased neuronal apoptosis, and improved neurological outcomes.
| Parameter | SAH + Vehicle | SAH + this compound (9 mg/kg) |
| Neurological Score | Impaired | Significantly Improved |
| Oxidative Stress (DHE staining) | Increased | Reduced |
| Neuronal Apoptosis (TUNEL staining) | Increased | Reduced |
| Bax/Bcl-2 Ratio | Increased | Decreased |
Data are qualitative summaries from Shi et al., 2020.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro MitoNEET Binding Assay (Surface Plasmon Resonance)
This protocol is based on the methodology described by Takahashi et al. (2015).
Objective: To determine the binding affinity of this compound to recombinant mitoNEET protein.
Materials:
-
Biacore S51 instrument or similar SPR system
-
CM5 sensor chip
-
Amine coupling kit
-
Recombinant human mitoNEET protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of mitoNEET:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface using the amine coupling kit (EDC/NHS).
-
Inject recombinant mitoNEET protein (at a suitable concentration, e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 1, 2, 4, 8, and 20 µM).
-
Inject the different concentrations of this compound over the immobilized mitoNEET surface for a defined association time (e.g., 60 seconds) at a constant flow rate (e.g., 30 µL/min).
-
Allow for dissociation in running buffer for a defined period.
-
Regenerate the sensor surface between each concentration using the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference surface signal and the zero-concentration (buffer only) signal from the sensorgrams.
-
Analyze the corrected sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetic analysis) to determine the binding affinity (KD).
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
In Vivo Efficacy Study in db/db Mice
This protocol is based on the methodology described by Takahashi et al. (2015).
Objective: To evaluate the therapeutic efficacy of this compound in a genetic model of type II diabetes.
Animals:
-
Male db/db mice (e.g., BKS.Cg-Dock7m +/+ Leprdb/J)
-
Age-matched wild-type control mice (e.g., C57BL/6J)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood glucose meter and strips
-
Equipment for oral glucose tolerance test (OGTT)
-
Kits for measuring plasma triglycerides and insulin
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least one week.
-
Randomly assign db/db mice to treatment groups (e.g., Vehicle, this compound 100 mg/kg). Include a wild-type control group receiving the vehicle.
-
-
Dosing:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle daily by oral gavage for 28 days.
-
Monitor body weight and food intake regularly.
-
-
Metabolic Assessments:
-
Blood Glucose: Measure non-fasting blood glucose levels weekly from tail vein blood.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer a glucose solution (e.g., 2 g/kg) by oral gavage. Measure blood glucose at 0, 30, 60, and 120 minutes post-glucose administration.
-
Plasma Parameters: At the end of the study, collect terminal blood samples and measure plasma triglycerides and insulin levels.
-
-
Mitochondrial Function Analysis:
-
Isolate skeletal muscle and prepare mitochondrial fractions.
-
Measure the activity of mitochondrial respiratory chain complexes, particularly complex II+III, using spectrophotometric assays.
-
Caption: Workflow for the in vivo db/db mouse diabetes study.
Conclusion
This compound is a promising research compound for investigating the roles of mitoNEET and MAO-B in metabolic and neurological diseases. The provided application notes and protocols offer a starting point for researchers to explore the therapeutic potential of this compound in their own experimental models. Careful adherence to established methodologies and appropriate data analysis will be crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TT01001 Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT01001 is a novel, orally active small-molecule compound designed as a ligand for the mitochondrial outer membrane protein mitoNEET.[1][2][3][4][5] Unlike its structural predecessor, pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), thereby avoiding certain side effects associated with this mechanism.[1][6] this compound has demonstrated therapeutic potential in preclinical models of type II diabetes and neurological disorders.[1][7] Its primary mechanisms of action are the modulation of mitochondrial function through its interaction with mitoNEET and the inhibition of monoamine oxidase B (MAO-B).[7] These application notes provide a comprehensive guide to the experimental design and detailed protocols for the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its biological effects through two primary targets:
-
mitoNEET Agonism: this compound binds to mitoNEET, a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane.[1][8] This interaction helps to stabilize the protein and is thought to play a crucial role in regulating mitochondrial iron homeostasis, electron transport, and oxidative stress.[3][8][9] By modulating mitoNEET, this compound can ameliorate mitochondrial dysfunction, a key pathological feature in type II diabetes and various neurodegenerative diseases.[1][9]
-
MAO-B Inhibition: this compound is also an inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of several neurotransmitters, including dopamine.[7][10] Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. MAO-B is also a source of oxidative stress in the central nervous system.[10][11]
The dual action of this compound on both mitochondrial function and neurotransmitter metabolism makes it a promising candidate for diseases with complex pathologies involving both systems.
Signaling Pathway Overview
The signaling pathways influenced by this compound are central to cellular metabolism and stress responses.
Experimental Design Considerations
A logical workflow for the preclinical evaluation of this compound should progress from in vitro characterization to in vivo efficacy studies.
Key considerations at each stage are crucial for robust and reproducible results.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Target | Metric | Value | Reference |
| MAO-B Inhibition | MAO-B | IC50 | 8.84 µM | [7] |
| PPARγ Activation | PPARγ | Activity | No activation observed | [1][6] |
Table 2: In Vivo Efficacy of this compound in db/db Mice
| Parameter | Treatment Group | Result | p-value | Reference |
| Blood Glucose | This compound (100 mg/kg) | Significantly reduced vs. vehicle | <0.01 | [1] |
| Plasma Triglycerides | This compound (100 mg/kg) | Significantly reduced vs. vehicle | <0.01 | [1] |
| Body Weight | This compound (100 mg/kg) | No significant change vs. vehicle | >0.05 | [1] |
| Mitochondrial Complex II+III Activity (Skeletal Muscle) | This compound (100 mg/kg) | Significantly suppressed elevated activity vs. vehicle | <0.01 | [1][4][12] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Subarachnoid Hemorrhage (SAH)
| Parameter | Treatment Group | Result | p-value | Reference |
| Neurological Score | This compound (1-9 mg/kg) | Significantly improved vs. vehicle | <0.05 | [7] |
| Oxidative Stress (DHE staining) | This compound (1-9 mg/kg) | Significantly reduced vs. vehicle | <0.05 | [13] |
| Neuronal Apoptosis (TUNEL staining) | This compound (1-9 mg/kg) | Significantly reduced vs. vehicle | <0.05 | [13] |
Experimental Protocols
Protocol 1: Determination of this compound Binding to mitoNEET by Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity of this compound to its primary target, mitoNEET.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human mitoNEET protein
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface of a flow cell with a 1:1 mixture of EDC/NHS for 7 minutes. c. Inject recombinant mitoNEET (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU). d. Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. e. A reference flow cell should be prepared similarly but without the injection of mitoNEET.
-
Analyte Binding: a. Prepare a dilution series of this compound in running buffer (e.g., 0.1 µM to 100 µM). b. Inject each concentration of this compound over the mitoNEET-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer. c. Between each injection cycle, regenerate the sensor surface with a short pulse of regeneration solution.
-
Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 2: MAO-B Inhibition Assay
Objective: To determine the inhibitory potency of this compound on MAO-B activity.
Materials:
-
Fluorometric microplate reader
-
96-well black plates
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
This compound
-
MAO-B assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Selegiline (positive control inhibitor)
Procedure:
-
Prepare a serial dilution of this compound and the positive control, selegiline, in assay buffer.
-
In a 96-well plate, add the test compounds, positive control, or vehicle (for uninhibited control) to the appropriate wells.
-
Add recombinant MAO-B enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a detection mix containing the MAO-B substrate, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding the detection mix to all wells.
-
Immediately begin kinetic measurement of fluorescence (Ex/Em = 530/590 nm) at 37°C for 30-60 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Normalize the rates to the uninhibited control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][15][16]
Protocol 3: In Vivo Evaluation of this compound in the db/db Mouse Model of Type 2 Diabetes
Objective: To assess the therapeutic efficacy of this compound on metabolic parameters in a genetic model of type 2 diabetes.
Materials:
-
Male db/db mice and their lean db/+ littermates (e.g., 8-10 weeks of age)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Glucometer and test strips
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Kits for measuring plasma insulin, triglycerides, and cholesterol
-
Equipment for tissue collection and processing
Procedure:
-
Acclimatize the animals for at least one week before the start of the study.
-
Randomize the db/db mice into treatment groups (e.g., vehicle, this compound at various doses). Include a group of lean db/+ mice as a non-diabetic control.
-
Administer this compound or vehicle by oral gavage once daily for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight and food/water intake regularly.
-
Measure non-fasting or fasting blood glucose levels weekly from tail vein blood.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
At sacrifice, collect blood for the analysis of plasma insulin and lipids.
-
Collect tissues (e.g., liver, skeletal muscle, adipose tissue) for further analysis, such as mitochondrial function assays or gene expression studies.
-
Data Analysis: a. Analyze changes in body weight, blood glucose, and plasma parameters using appropriate statistical tests (e.g., ANOVA with post-hoc tests). b. Calculate the area under the curve (AUC) for the OGTT data.[8][11][17][18][19]
Protocol 4: Measurement of Mitochondrial Complex II+III Activity
Objective: To determine the effect of this compound on the activity of the mitochondrial electron transport chain.
Materials:
-
Spectrophotometer or plate reader capable of measuring absorbance at 550 nm
-
Mitochondria isolated from tissues (e.g., skeletal muscle)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Succinate
-
Cytochrome c (oxidized)
-
Rotenone (Complex I inhibitor)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
Antimycin A (Complex III inhibitor, for control)
Procedure:
-
Isolate mitochondria from tissue homogenates by differential centrifugation.
-
Determine the protein concentration of the mitochondrial preparation.
-
In a cuvette or 96-well plate, add the assay buffer, rotenone, and KCN.
-
Add a known amount of mitochondrial protein (e.g., 20-50 µg).
-
Add oxidized cytochrome c.
-
Initiate the reaction by adding succinate.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Data Analysis: a. Calculate the rate of cytochrome c reduction from the linear phase of the reaction. b. The activity can be inhibited by antimycin A to confirm that it is specific to Complex III. c. Normalize the activity to the mitochondrial protein content.[20][21][22]
Protocol 5: Assessment of Oxidative Stress using Dihydroethidium (DHE) Staining
Objective: To quantify the effect of this compound on reactive oxygen species (ROS) production in cells or tissues.
Materials:
-
Fluorescence microscope or flow cytometer
-
Dihydroethidium (DHE)
-
Cell culture medium or appropriate buffer
-
Fixative (e.g., 4% paraformaldehyde) (optional)
-
Nuclear counterstain (e.g., DAPI) (optional)
Procedure:
-
For cultured cells: a. Plate cells and allow them to adhere. b. Treat cells with this compound or vehicle for the desired time. c. Incubate the cells with DHE (e.g., 5-10 µM) in media for 15-30 minutes at 37°C, protected from light. d. Wash the cells with buffer. e. Image the cells immediately using a fluorescence microscope (Ex/Em ~518/606 nm) or analyze by flow cytometry.
-
For tissue sections: a. Prepare fresh-frozen tissue sections. b. Incubate the sections with DHE solution. c. Wash the sections. d. Mount with coverslips and image.
-
Data Analysis: a. Quantify the fluorescence intensity per cell or per area of tissue using image analysis software. b. Compare the fluorescence intensity between treatment groups.[5][6][7][10][23]
Protocol 6: Detection of Apoptosis by TUNEL Assay
Objective: To evaluate the effect of this compound on apoptosis.
Materials:
-
TUNEL assay kit (commercially available)
-
Fluorescence microscope
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Prepare cells or tissue sections and fix them with the fixation solution.
-
Permeabilize the samples to allow entry of the labeling reagents.
-
Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves: a. An equilibration step with the provided buffer. b. Incubation with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently tagged dUTP). c. If using an indirect method (e.g., BrdUTP), incubation with a fluorescently labeled anti-BrdU antibody.
-
Wash the samples.
-
Counterstain the nuclei with DAPI.
-
Mount the samples and visualize using a fluorescence microscope.
-
Data Analysis: a. Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei).[1][9][13][24][25]
These protocols provide a foundation for the preclinical investigation of this compound. It is recommended to optimize specific parameters for each experimental system.
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Subarachnoid Hemorrhage Model [bio-protocol.org]
- 3. Video: Establishing a Subarachnoid Hemorrhage Rat Model Induced by Autologous Blood Injection - Experiment [app.jove.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 6. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of levels of reactive oxygen species using DHE ratioing [help.imageanalyst.net]
- 8. Characterization of the db/db Mouse Model of Type 2 Diabetes | Springer Nature Experiments [experiments.springernature.com]
- 9. TUNEL assay [bio-protocol.org]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. assaygenie.com [assaygenie.com]
- 15. abcam.cn [abcam.cn]
- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models [bio-protocol.org]
- 19. db/db Mouse Model - InnoSer [innoserlaboratories.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. content.abcam.com [content.abcam.com]
- 22. content.protocols.io [content.protocols.io]
- 23. A protocol for in vivo detection of reactive oxygen species - 谷战军及相关纳米医学研究 - 权威网站 [guzjlab.org]
- 24. sciencellonline.com [sciencellonline.com]
- 25. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Monitoring the Neuroprotective Effects of TT01001 on Neuronal Apoptosis
Introduction
Neuronal apoptosis, or programmed cell death, is a critical process implicated in the pathology of various neurodegenerative diseases and brain injuries.[1][2] Consequently, therapeutic strategies aimed at mitigating neuronal apoptosis are of significant interest in drug development. TT01001 has been identified as a selective agonist of MitoNEET, a protein located on the outer mitochondrial membrane that plays a role in regulating mitochondrial function.[3][4] Research has indicated that activation of MitoNEET by this compound can attenuate oxidative stress and neuronal apoptosis, suggesting its potential as a neuroprotective agent.[3] These application notes provide a comprehensive guide for researchers to monitor and quantify the effects of this compound on neuronal apoptosis.
Mechanism of Action
This compound exerts its neuroprotective effects by activating MitoNEET, which helps to preserve mitochondrial integrity and function.[3] Mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis. By stabilizing mitochondrial function, this compound treatment has been shown to modulate the expression of key apoptosis-regulating proteins. Specifically, it decreases the expression of the pro-apoptotic protein Bax and increases the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the activation of the caspase cascade that ultimately leads to apoptotic cell death.[5][6][7]
Data Presentation
The following tables summarize the expected quantitative outcomes from key experiments designed to assess the effects of this compound on neuronal apoptosis.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Incubation Time (hr) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 24 | 100 ± 5.2 |
| Apoptotic Stimulus | Varies | 24 | 52 ± 4.5 |
| This compound | 1 | 24 | 98 ± 6.1 |
| Apoptotic Stimulus + this compound | Varies + 1 | 24 | 85 ± 5.8 |
| Apoptotic Stimulus + this compound | Varies + 10 | 24 | 92 ± 4.9 |
Table 2: Quantification of Apoptotic Cells (TUNEL Assay)
| Treatment Group | % TUNEL-Positive Cells (Mean ± SD) | Fold Change vs. Apoptotic Stimulus |
| Vehicle Control | 2.1 ± 0.8 | - |
| Apoptotic Stimulus | 45.3 ± 3.7 | 1.0 |
| This compound | 2.5 ± 1.1 | - |
| Apoptotic Stimulus + this compound (1 µM) | 15.8 ± 2.4 | 0.35 |
| Apoptotic Stimulus + this compound (10 µM) | 8.2 ± 1.9 | 0.18 |
Table 3: Modulation of Apoptotic Protein Expression (Western Blot)
| Treatment Group | Relative Bax Expression (Normalized to β-actin) | Relative Bcl-2 Expression (Normalized to β-actin) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 ± 0.12 | 1.0 ± 0.15 | 1.0 |
| Apoptotic Stimulus | 3.2 ± 0.25 | 0.4 ± 0.08 | 8.0 |
| This compound | 1.1 ± 0.14 | 1.2 ± 0.18 | 0.92 |
| Apoptotic Stimulus + this compound (1 µM) | 1.8 ± 0.19 | 0.8 ± 0.11 | 2.25 |
| Apoptotic Stimulus + this compound (10 µM) | 1.3 ± 0.16 | 0.9 ± 0.13 | 1.44 |
Experimental Protocols
1. Cell Culture and Treatment
Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) should be cultured according to standard protocols. To induce apoptosis, cells can be treated with a known apoptotic stimulus such as staurosporine, rotenone, or hydrogen peroxide.[8] Co-treatment with this compound at various concentrations will allow for the assessment of its protective effects.
2. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]
-
Materials: 96-well plates, neuronal cells, culture medium, this compound, apoptotic stimulus, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or SDS-HCl).[11]
-
Procedure:
-
Seed neurons in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with the apoptotic stimulus in the presence or absence of varying concentrations of this compound for the desired time period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[12]
-
Materials: Chamber slides or coverslips, neuronal cells, this compound, apoptotic stimulus, 4% paraformaldehyde, permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate), TUNEL reaction mixture (containing TdT and labeled dUTP, from a commercial kit), and a fluorescent microscope.[12][13][14]
-
Procedure:
-
Culture and treat neurons on chamber slides or coverslips.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS and permeabilize the cells for 2-5 minutes on ice.
-
Wash with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[13]
-
Wash with PBS and counterstain with a nuclear stain like DAPI, if desired.
-
Mount the slides and visualize using a fluorescent microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
4. Western Blot for Bax and Bcl-2
Western blotting allows for the quantification of specific proteins.[15][16][17][18]
-
Materials: Neuronal cells, this compound, apoptotic stimulus, lysis buffer (e.g., RIPA buffer with protease inhibitors), protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin), HRP-conjugated secondary antibody, and a chemiluminescence detection system.[15]
-
Procedure:
-
Culture and treat neurons in culture dishes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Visualizations
Caption: Signaling pathway of this compound in preventing neuronal apoptosis.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of mitochondria-mediated intrinsic death pathway in gingerdione derivative I6-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal Apoptosis Associated with Morphine Tolerance: Evidence for an Opioid-Induced Neurotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. TUNEL Staining: Determination of Neuronal Apoptosis [bio-protocol.org]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for TT01001 in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on the treatment duration and experimental protocols for the novel mitoNEET agonist and monoamine oxidase B (MAO-B) inhibitor, TT01001, in the context of chronic studies. The information is based on published research and is intended to guide the design of future experiments.
Introduction
This compound is a selective, orally active small molecule that has demonstrated therapeutic potential in preclinical models of type II diabetes and neurological disorders.[1] Its mechanism of action involves interaction with mitoNEET, a protein on the outer mitochondrial membrane, and inhibition of MAO-B, leading to the attenuation of oxidative stress and neuronal apoptosis by preventing mitochondrial dysfunction.[1] Unlike some treatments for type II diabetes, this compound does not activate peroxisome proliferator-activated receptor-γ (PPARγ).[2]
Quantitative Data from Preclinical Chronic Studies
To date, published literature details a significant chronic study evaluating the efficacy of this compound in a preclinical model of type II diabetes. The key parameters of this study are summarized in the table below.
| Parameter | Details | Reference |
| Study Type | Preclinical, in vivo | [2] |
| Animal Model | db/db mice (a model for type II diabetes) | [2] |
| Compound | This compound | [1] |
| Dosage | 100 mg/kg | [1] |
| Route of Administration | Oral (p.o.) | [1] |
| Frequency | Once daily | [1] |
| Treatment Duration | 28 days | [1] |
| Key Findings | Improved hyperglycemia, hyperlipidemia, and glucose intolerance without causing weight gain. Ameliorated mitochondrial function. | [2][3] |
Experimental Protocols
The following is a detailed methodology for a 28-day chronic study of this compound in a db/db mouse model, as extrapolated from the available literature.
28-Day Chronic Study in db/db Mice
Objective: To evaluate the therapeutic potential of chronic this compound administration on metabolic parameters and mitochondrial function in a mouse model of type II diabetes.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methyl cellulose)
-
db/db mice
-
Standard laboratory animal diet and housing
-
Equipment for oral gavage
-
Instruments for blood glucose and lipid measurement
-
Equipment for mitochondrial function analysis (e.g., spectrophotometer for complex activity assays)
Procedure:
-
Animal Acclimation: Acclimate db/db mice to the laboratory environment for a sufficient period (typically 1-2 weeks) before the start of the experiment.
-
Grouping: Randomly assign mice to treatment and control groups.
-
Dosing Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration for a 100 mg/kg dosage.
-
Administration: Administer this compound (100 mg/kg) or vehicle to the respective groups via oral gavage once daily for 28 consecutive days.[1]
-
Monitoring: Monitor animal health, body weight, and food and water intake regularly throughout the study.
-
Metabolic Assessments:
-
Measure blood glucose levels at regular intervals (e.g., weekly) from tail vein blood samples.
-
Perform glucose tolerance tests at the end of the treatment period to assess improvements in glucose metabolism.
-
Measure plasma lipid levels at the end of the study.
-
-
Tissue Collection and Analysis:
-
At the end of the 28-day treatment period, euthanize the animals.
-
Collect tissues of interest (e.g., skeletal muscle) for mitochondrial function analysis.
-
Isolate mitochondria from the collected tissues.
-
Assess mitochondrial respiratory chain complex activities (e.g., Complex II + III activity) using spectrophotometric assays.[2]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the described chronic study.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for a 28-day chronic study of this compound.
Limitations and Future Directions
The data presented here is based on a single published preclinical chronic study. There is currently no publicly available information regarding the treatment duration of this compound in human clinical trials or other long-term animal studies. For biotechnology-derived pharmaceuticals intended for chronic use, toxicity studies of 6 to 9 months are often considered for regulatory approval.[4][5] Future research should aim to evaluate the long-term safety and efficacy of this compound in extended preclinical studies and eventually in well-controlled clinical trials to establish its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Duration of chronic toxicity studies for biotechnology-derived pharmaceuticals: is 6 months still appropriate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TT01001 solubility issues and solutions
Welcome to the Technical Support Center for TT01001. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and orally active agonist of mitoNEET and an inhibitor of monoamine oxidase B (MAO-B) with an IC₅₀ of 8.84 μM.[1] It interacts with mitoNEET, a protein on the outer mitochondrial membrane, to modulate mitochondrial function.[1][2] Unlike some other compounds, this compound does not activate peroxisome proliferator-activated receptor-γ (PPARγ).[1][2] Its mechanism of action involves attenuating oxidative stress and neuronal apoptosis by preventing mitochondrial dysfunction.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in studies related to type II diabetes and neurological disorders.[1] Research has shown its potential in improving hyperglycemia, hyperlipidemia, and glucose intolerance in animal models of type II diabetes.[2] It has also been investigated for its neuroprotective effects in models of subarachnoid hemorrhage by reducing oxidative stress and neuronal apoptosis.
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to one month, or at -80°C for up to six months, protected from light.[1] For short-term storage of a few days to weeks, it can be kept in a dry, dark place at 0-4°C.[3]
Troubleshooting Guides
Solubility Issues
Problem: I am having trouble dissolving this compound.
Solution:
This compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent is dimethyl sulfoxide (DMSO).
Recommended Stock Solution Protocol:
-
Use fresh, anhydrous (hygroscopic) DMSO for the best results. The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Prepare a stock solution in DMSO. A concentration of 125 mg/mL (332.18 mM) in DMSO has been reported.[1]
-
To aid dissolution, ultrasonic agitation (sonication) may be necessary.[1]
Problem: My this compound precipitates when I dilute my DMSO stock solution into aqueous media (e.g., PBS or cell culture medium).
Solution:
This is a common issue with hydrophobic compounds. Here are some strategies to minimize precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.1% and not exceeding 0.5%. Higher concentrations of DMSO can be toxic to cells.
-
Stirring: When preparing your working solution, add the DMSO stock of this compound dropwise to the aqueous medium while vigorously stirring or vortexing. This rapid mixing can help to keep the compound in solution.
-
Temperature: The temperature of your aqueous medium can affect solubility. While warming the medium might help in some cases, be cautious as it can also affect the stability of the compound and other components in the medium.
-
Use of Surfactants or Solubilizing Agents: For particularly difficult compounds, the use of a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or encapsulation in cyclodextrin can improve aqueous solubility. However, these should be tested for their effects on your specific experimental system.
Experimental Protocols
Below are general guidelines for common experimental setups. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Notes |
| Solubility | DMSO | 125 mg/mL (332.18 mM) | Use of fresh, anhydrous DMSO and sonication is recommended.[1] |
| In Vivo Vehicle | 0.5% Methyl Cellulose | Not Applicable | Used for oral administration in mice. |
Cell-Based Assay Protocol (General Guidance)
This protocol provides a general workflow for a cell viability assay (e.g., MTS/MTT assay) to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Create a series of intermediate dilutions of the this compound stock in DMSO.
-
Further dilute the intermediate DMSO solutions into your cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.1%).
-
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
This compound and the MitoNEET Signaling Pathway
This compound acts as an agonist for mitoNEET, a protein located on the outer mitochondrial membrane. MitoNEET plays a crucial role in regulating mitochondrial function and cellular metabolism. The binding of this compound to mitoNEET is thought to stabilize the protein and influence several downstream pathways.
MitoNEET contains a [2Fe-2S] cluster and is involved in the regulation of mitochondrial iron homeostasis.[4] By modulating iron transfer within the mitochondria, mitoNEET can influence the activity of iron-sulfur cluster-containing enzymes in the electron transport chain and other metabolic pathways. This regulation impacts mitochondrial respiration and the production of reactive oxygen species (ROS).
Activation of mitoNEET by agonists like this compound has been shown to protect against oxidative stress and reduce apoptosis.[1] This is achieved by preserving mitochondrial integrity and function under cellular stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. MitoNEET is an iron-containing outer mitochondrial membrane protein that regulates oxidative capacity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TT01001 Concentration for Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of TT01001 for various cell-based assays. This compound is a selective mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor that has shown potential in models of type II diabetes and neurological disorders by attenuating oxidative stress and neuronal apoptosis.[1][2][3]
Disclaimer: The information provided here is for research purposes only and is not intended for human or veterinary use.[4] Limited data is available in the public domain regarding specific optimal concentrations of this compound for diverse cell-based assays. Therefore, the following guidelines are based on the known mechanism of action of this compound, general principles of cell-based assay optimization, and data from related compounds. It is crucial to perform a thorough dose-response experiment for your specific cell line and assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-action small molecule. It acts as a selective agonist for the mitochondrial outer membrane protein mitoNEET and as an inhibitor of monoamine oxidase B (MAO-B).[1] Its mechanism involves protecting against oxidative stress and neuronal apoptosis by preserving mitochondrial function.[1]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: Specific data on optimal this compound concentrations for cell-based assays is limited. However, based on studies of other thiourea derivatives showing cytotoxicity in the low micromolar range, a broad starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments.[5] One in vitro binding study used concentrations in the millimolar range (1-20 mmol/l), but these are likely too high for cell-based assays and may cause off-target effects or cytotoxicity.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[4][6] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q4: How stable is this compound in cell culture media?
A4: The stability of this compound in cell culture media has not been extensively reported. As a general precaution, it is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. The stability of small molecules in media can be affected by factors such as pH, temperature, and the presence of serum.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Concentration too low: The concentration used may be below the effective range for your specific cell line and assay. - Compound instability: this compound may have degraded in the cell culture medium. - Cell line insensitivity: The cell line may not be responsive to the mitoNEET agonist or MAO-B inhibitory activity of this compound. | - Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 100 µM), while monitoring for cytotoxicity. - Prepare fresh dilutions of this compound in media for each experiment. Minimize the time the compound is in the incubator. - Consider using a positive control compound known to elicit the desired response in your cell line. - Ensure your cell line expresses mitoNEET and MAO-B at sufficient levels. |
| High cell death or cytotoxicity | - Concentration too high: this compound, like other thiourea-containing compounds, can be cytotoxic at higher concentrations.[5] - Solvent toxicity: High concentrations of the DMSO vehicle may be toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line. Select concentrations for your experiments that are well below the toxic range. - Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. |
| Precipitation of this compound in media | - Poor solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. | - Visually inspect the media for any precipitate after adding this compound. - Prepare a more dilute stock solution or use a lower final concentration in your assay. - Consider using a serum-free medium for the initial dilution of this compound before adding it to serum-containing medium, as serum proteins can sometimes affect compound solubility. |
| Inconsistent or variable results | - Inconsistent cell seeding: Uneven cell distribution in the plate can lead to variability. - Edge effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. - Compound instability: Degradation of this compound over the course of the experiment. | - Ensure a homogenous cell suspension before and during plating. - To minimize edge effects, do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. - Prepare fresh compound dilutions for each experiment and consider the duration of your assay when interpreting results. |
| Interference with assay readout | - Autofluorescence: Some compounds can fluoresce, interfering with fluorescence-based assays. - Colorimetric interference: Colored compounds can interfere with absorbance-based assays. | - Run a control with this compound in cell-free media to check for any intrinsic fluorescence or absorbance at the wavelengths used in your assay. - If interference is detected, consider using an alternative assay with a different detection method (e.g., luminescence-based instead of fluorescence-based). |
Experimental Protocols
General Workflow for Optimizing this compound Concentration
References
- 1. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice. | Sigma-Aldrich [sigmaaldrich.com]
- 3. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
TT01001 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of TT01001. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:
Properly stored, solid this compound has a shelf life of over two years.[1][2]
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1][2] When preparing stock solutions, it is recommended to use freshly opened, anhydrous DMSO to ensure maximum solubility. For consistent results, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Recommended storage conditions for stock solutions are:
3. Is this compound stable under ambient shipping conditions?
Yes, this compound is stable for a few weeks during standard shipping at ambient temperatures.[1][2]
4. What is the known stability of this compound in aqueous solutions?
Currently, there is limited publicly available data on the stability of this compound in aqueous solutions at various pH values and temperatures. It is recommended that researchers perform their own stability studies in the specific aqueous buffer system to be used in their experiments. A general protocol for conducting such a study is provided in the "Experimental Protocols" section of this guide.
5. Are there any known degradation pathways for this compound?
Specific degradation pathways and products for this compound have not been extensively reported in the public domain. To identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting mixture using a stability-indicating analytical method, such as HPLC-UV/MS. A general protocol for a forced degradation study is outlined below.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Light Sensitivity |
| Solid | Short-term | 0 - 4°C | Days to Weeks | Protect from light |
| Solid | Long-term | -20°C | Months to Years | Protect from light |
| Stock Solution (in DMSO) | Short-term | -20°C | Up to 1 month | Protect from light |
| Stock Solution (in DMSO) | Long-term | -80°C | Up to 6 months | Protect from light |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in an Aqueous Solution
This protocol outlines a general method for assessing the stability of this compound in a user-defined aqueous buffer.
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time at different temperatures.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
HPLC-grade water and acetonitrile
-
HPLC with UV detector
-
Temperature-controlled incubator/water bath
-
Calibrated pH meter
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the stock solution with the aqueous buffer to the desired final concentration. The final concentration of DMSO should be kept to a minimum (typically <1%) to minimize its effect on the experiment.
-
Divide the solution into aliquots for each time point and temperature condition to be tested.
-
Store the aliquots at the desired temperatures (e.g., 4°C, room temperature, 37°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each temperature condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC-UV method.
-
Quantify the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
Protocol 2: Forced Degradation Study of this compound
This protocol describes a general procedure for inducing degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound and assess the specificity of an analytical method.
Materials:
-
This compound solid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Prepare solutions of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C. Neutralize with acid before analysis.
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Heat a solution at 80°C.
-
Photolytic Degradation: Expose a solution to UV light in a photostability chamber.
-
-
At various time points, take samples from each condition and analyze them using an HPLC-UV/MS method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.
-
Characterize the degradation products using the mass spectrometry data.
Mandatory Visualizations
References
Troubleshooting inconsistent results with TT01001
This technical support center provides troubleshooting guidance and frequently asked questions for experiments involving TT01001, a potent and selective inhibitor of the EGFR/MAPK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding site of the Epidermal Growth factor Receptor (EGFR) tyrosine kinase. By blocking the autophosphorylation of EGFR upon ligand binding, this compound effectively inhibits the downstream activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[1][2][3] This pathway is a critical regulator of cell proliferation, survival, and differentiation.[3][4]
Q2: In which types of assays can this compound be used?
A2: this compound is suitable for a variety of in vitro and cell-based assays designed to probe the EGFR/MAPK pathway. These include, but are not limited to:
-
Western blotting to assess the phosphorylation status of EGFR, MEK, and ERK.
-
Cell viability and proliferation assays (e.g., MTT, WST-1, or ATP-based assays) to determine the cytotoxic or cytostatic effects of the inhibitor.[5][6]
-
Kinase activity assays to directly measure the enzymatic inhibition of EGFR.
-
Immunofluorescence microscopy to observe changes in protein localization or signaling complex formation.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) for creating stock solutions. For cell culture experiments, it is crucial to dilute the DMSO stock in culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Inconsistent Results
Issue 1: High Variability in Phospho-ERK Western Blot Results
You are treating your cells with this compound and observing inconsistent inhibition of ERK phosphorylation (p-ERK) between experiments.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Phosphatase Activity | During sample preparation, endogenous phosphatases can dephosphorylate your target proteins, leading to an underestimation of their phosphorylation levels.[7] Solution: Always use lysis buffers supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate and sodium fluoride). Keep samples on ice at all times.[7][8] |
| Inappropriate Blocking Buffer | For phospho-specific antibodies, milk-based blocking buffers can cause high background due to the presence of casein, a phosphoprotein.[9] Solution: Use a 3-5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween 20 (TBST) for blocking.[8][9] |
| Incorrect Buffer System | Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies.[9][10] Solution: Use Tris-Buffered Saline (TBS) based buffers for all washing and antibody dilution steps.[9][10] |
| Sub-optimal Antibody Dilution | Incorrect antibody concentrations can lead to weak signals or high background. Solution: Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies. |
| Loading Inconsistency | Unequal protein loading across lanes can be misinterpreted as changes in phosphorylation. Solution: Always probe for total ERK as a loading control on the same blot after stripping or on a parallel blot.[9][10] |
Troubleshooting Workflow for Inconsistent Western Blots
Caption: Troubleshooting workflow for inconsistent phospho-ERK Western blot results.
Issue 2: Poor Reproducibility in Cell Viability Assays (MTT/WST-1)
You are observing significant well-to-well or plate-to-plate variability in your cell viability data after treatment with this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells is a major source of variability. Solution: Ensure you have a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and be consistent with your technique. |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration. Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. |
| Variable Incubation Times | Inconsistent incubation with the MTT or WST-1 reagent will lead to variable color development. Solution: Use a multichannel pipette to add the reagent to all wells as simultaneously as possible. Adhere strictly to the recommended incubation time. |
| Incomplete Formazan Solubilization (MTT Assay) | If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate.[5] Solution: After adding the solubilization buffer (e.g., DMSO), ensure the plate is agitated on a plate shaker until all color is dissolved and evenly distributed.[5] |
| High Background from Media | Some media components, like phenol red, can contribute to background absorbance. Solution: Always include "no cell" control wells that contain only media and the assay reagent to determine the background absorbance. Subtract this value from all other readings. |
Hypothetical Cell Viability Data with this compound
The following table represents idealized data from an MTT assay with A549 cells treated with this compound for 48 hours.
| This compound Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 1.254 | 1.238 | 1.261 | 1.251 | 100.0% |
| 0.1 | 1.102 | 1.089 | 1.115 | 1.102 | 88.1% |
| 1 | 0.753 | 0.766 | 0.749 | 0.756 | 60.4% |
| 5 | 0.411 | 0.425 | 0.418 | 0.418 | 33.4% |
| 10 | 0.234 | 0.229 | 0.241 | 0.235 | 18.8% |
| 25 | 0.158 | 0.162 | 0.155 | 0.158 | 12.6% |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2 (p-ERK1/2)
-
Cell Culture and Treatment: Plate cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Starve cells in serum-free medium for 12-16 hours. Pre-treat with desired concentrations of this compound for 2 hours, then stimulate with 100 ng/mL EGF for 15 minutes.
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[8] Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody against p-ERK1/2 (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane 3 times for 10 minutes each with TBST. Incubate with HRP-conjugated secondary antibody (e.g., at 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Stripping and Reprobing (Optional): To probe for total ERK, strip the membrane with a mild stripping buffer and repeat steps 6-8 using an antibody for total ERK.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Place the plate on a shaker for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Subtract the average absorbance of the "no cell" control from all other values. Normalize the data to the vehicle control to calculate the percentage of cell viability.
Signaling Pathway Diagram
EGFR/MAPK Signaling Pathway and Point of Inhibition by this compound
Caption: Inhibition of the EGFR/MAPK signaling cascade by this compound.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. ClinPGx [clinpgx.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
How to prevent TT01001 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of TT01001. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound.
Q1: What are the primary causes of this compound degradation?
A1: Based on its chemical structure, containing thiourea and ethyl piperidine-1-carboxylate moieties, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The ester linkage in the ethyl carboxylate group and the thiourea group can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiourea group is prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: My experimental results are inconsistent. Could this compound degradation be the cause?
A2: Yes, inconsistent results are a common sign of compound instability. If you observe a loss of potency, unexpected changes in dose-response curves, or the appearance of unknown peaks in your analytical chromatograms, you should investigate the stability of your this compound stock solutions and working solutions.
Q3: I suspect my this compound has degraded. How can I confirm this?
A3: You can confirm degradation by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method is capable of separating the intact this compound from its degradation products. By comparing a fresh sample to a suspect sample, you can identify and quantify any degradation.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | -20°C to -80°C | Long-term (months to years) | Store in a tightly sealed container, protected from light, in a dry environment. |
| 0 - 4°C | Short-term (days to weeks) | Store in a tightly sealed container, protected from light, in a dry environment. | |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. If your experimental protocol requires solutions to be at room temperature, they should be used on the same day they are prepared.
Troubleshooting Guide for Experimental Setups
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a UV detector
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder and a 1 mg/mL solution in a 70°C oven for 48 hours.
-
Photodegradation: Expose a 1 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours.
4. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC or LC-MS method (see Protocol 2).
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of a non-stressed control sample.
-
Identify and quantify the degradation products.
-
If using LC-MS, determine the mass-to-charge ratio of the degradation products to aid in their structural elucidation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general HPLC method for the quantification of this compound and the separation of its degradation products. This method may require optimization for your specific instrumentation and degradation products.
1. HPLC System and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then 90% B for 5 minutes, then return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Dilute the samples from the forced degradation study or your experimental samples to a final concentration of approximately 100 µg/mL in the mobile phase.
3. Method Validation (Abbreviated):
-
Specificity: Analyze blank samples (diluent only) and samples of known degradation products to ensure that there is no interference with the this compound peak.
-
Linearity: Prepare a series of this compound solutions of known concentrations and inject them into the HPLC. Plot the peak area versus concentration and determine the linearity (R² > 0.999).
-
Accuracy and Precision: Analyze replicate samples at different concentrations to determine the accuracy (how close the measured value is to the true value) and precision (the degree of scatter between a series of measurements).
Visualization of Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: TT01001 Toxicity and Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding TT01001 toxicity and cytotoxicity assays.
Quantitative Data Summary
Limited public data is available regarding the direct cytotoxicity of this compound across various cell lines. The primary quantitative data point identified is its inhibitory effect on Monoamine Oxidase B (MAO-B).
| Assay Type | Target | IC50 Value | Cell Line/System |
| Enzyme Inhibition Assay | Monoamine Oxidase B (MAO-B) | 8.84 µM | N/A |
Note: This table will be updated as more specific cytotoxicity data for this compound becomes available. Researchers are encouraged to determine the IC50 values of this compound in their specific cell lines of interest.
Experimental Protocols
Detailed methodologies for common cytotoxicity and cell viability assays that can be adapted for testing this compound are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells, an indicator of compromised membrane integrity.
Principle: LDH released from the cytosol of damaged cells into the culture medium is quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer) and determine the EC50 value.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a selective and orally active agonist of mitoNEET and an inhibitor of monoamine oxidase B (MAO-B). Its primary mechanism involves interacting with mitoNEET, a protein on the outer mitochondrial membrane, to attenuate oxidative stress and neuronal apoptosis by preventing mitochondrial dysfunction.
Q2: Are there any known off-target effects of this compound?
A2: this compound does not appear to activate peroxisome proliferator-activated receptor-γ (PPARγ), a target of some related compounds. Its inhibitory effect on MAO-B is a known activity.
Q3: How should I prepare this compound for in vitro assays?
A3: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the appropriate controls for a cytotoxicity assay with this compound?
A4: Essential controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells cultured in medium alone.
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.
-
Blank Control: Wells containing only medium to measure background absorbance/fluorescence.
Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Contamination of reagents or culture medium.- Phenol red in the medium interfering with absorbance readings.- Compound precipitation. | - Use fresh, sterile reagents and medium.- Use phenol red-free medium for the assay.- Ensure complete solubilization of the compound and formazan crystals. Check for precipitation under a microscope. |
| Low Signal or Absorbance | - Insufficient cell number.- Low metabolic activity of cells.- Incorrect wavelength used for reading. | - Optimize cell seeding density.- Ensure cells are healthy and in the exponential growth phase.- Verify the correct filter or wavelength setting on the plate reader. |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium. |
| Results Not Reproducible | - Variation in cell passage number.- Inconsistent incubation times.- Different batches of reagents or serum. | - Use cells within a consistent and low passage number range.- Standardize all incubation times precisely.- Qualify new batches of reagents and serum before use in critical experiments. |
Signaling Pathways and Experimental Workflows
MitoNEET-Mediated Anti-Apoptotic Signaling Pathway
This compound, as a mitoNEET agonist, is believed to exert its protective effects by modulating the intrinsic pathway of apoptosis. MitoNEET helps to maintain mitochondrial integrity and function, thereby preventing the release of pro-apoptotic factors.
TT01001 In Vivo Delivery Technical Support Center
Welcome to the technical support center for the in vivo delivery of TT01001. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during preclinical studies with this compound.
Troubleshooting Guides
This section provides solutions to common challenges that may arise during the in vivo administration of this compound.
Issue 1: Poor Solubility and Formulation
Question: I am having difficulty dissolving this compound for my in vivo experiments. What is the recommended solvent and formulation?
Answer:
This compound is a poorly water-soluble compound, which presents a significant challenge for in vivo delivery.[1][2] Direct dissolution in aqueous buffers is not recommended.
Troubleshooting Steps:
-
Stock Solution Preparation: For initial solubilization, Dimethyl Sulfoxide (DMSO) can be used to prepare a concentrated stock solution.[3]
-
Vehicle Selection for In Vivo Administration:
-
Oral Gavage: For oral administration, this compound can be suspended in a 0.5% (w/v) methyl cellulose solution.
-
Intraperitoneal (IP) Injection: For IP injections, a suspension can be prepared using a vehicle such as saline with a small percentage of a surfactant like Tween 80 to aid in suspension and prevent aggregation. It is crucial to ensure the final concentration of DMSO is minimal to avoid toxicity.
-
Table 1: Recommended Solvents and Vehicles for this compound
| Application | Solvent/Vehicle | Concentration | Notes |
| Stock Solution | DMSO | Up to 100 mM[3] | Store at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles. |
| Oral Gavage | 0.5% Methyl Cellulose in Water | Dependent on study design (e.g., 100 mg/kg)[3] | Prepare a homogenous suspension immediately before administration. |
| Intraperitoneal Injection | Saline with 0.5% Tween 80 and <1% DMSO | Dependent on study design (e.g., 1-9 mg/kg)[3] | Ensure the final DMSO concentration is well-tolerated by the animal model. |
Issue 2: Inconsistent Efficacy or High Variability in Results
Question: My in vivo experiments with this compound are showing high variability between animals. What could be the cause?
Answer:
High variability in in vivo studies can stem from several factors related to the compound's properties and experimental procedures.
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure the this compound suspension is homogenous. Inadequate suspension can lead to inaccurate dosing. Vortex or sonicate the suspension just prior to administration to ensure a uniform distribution of the compound.
-
Route of Administration: The route of administration can significantly impact bioavailability. Oral gavage may lead to more variability due to first-pass metabolism compared to intraperitoneal injection.[4] Ensure consistent administration technique.
-
Animal Handling and Stress: Stress can influence physiological parameters and drug metabolism. Handle animals consistently and allow for an acclimatization period.
-
Pharmacokinetics: The pharmacokinetic profile of this compound, including its half-life, may contribute to variability.[5] Consider performing a pilot pharmacokinetic study to determine the optimal dosing schedule for your specific model.
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: What is the shelf-life of a this compound stock solution in DMSO?
-
Q2: Can I dissolve this compound directly in saline or PBS?
-
A2: No, this compound has poor aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation and inaccurate dosing. A co-solvent system or suspension is necessary.
-
-
Q3: My this compound suspension appears to be aggregating. How can I prevent this?
-
A3: Adding a surfactant like Tween 80 (e.g., 0.5%) to your vehicle can help to stabilize the suspension and prevent aggregation. Sonication of the suspension before administration can also help to break up any aggregates.
-
In Vivo Administration
-
Q4: What are the recommended dosages for this compound in mice and rats?
-
A4: Published studies have used a range of dosages depending on the animal model and indication. For type II diabetes studies in db/db mice, a dose of 100 mg/kg via oral gavage, once daily for 28 days, has been reported.[3] In a rat model of subarachnoid hemorrhage, single intraperitoneal doses of 1-9 mg/kg were used.[3][7] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental setup.
-
-
Q5: Are there any known toxicities or adverse effects of this compound in vivo?
-
A5: At the reported therapeutic doses, significant adverse effects have not been highlighted in the primary literature.[8] However, as with any experimental compound, it is essential to monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Safety pharmacology studies would be required for a complete toxicity profile.[9]
-
Mechanism of Action and Off-Target Effects
-
Q6: What is the primary mechanism of action of this compound?
-
Q7: Does this compound activate PPARγ?
-
A7: No, studies have shown that this compound does not activate peroxisome proliferator-activated receptor-gamma (PPARγ), distinguishing it from thiazolidinedione drugs like pioglitazone.[8]
-
-
Q8: Are there any potential off-target effects I should be aware of?
-
A8: this compound contains a thiourea moiety, a chemical group present in some compounds with a range of biological activities.[10] While this compound is reported to be selective, its inhibition of MAO-B could have broader effects on neurotransmitter metabolism. Researchers should consider potential off-target effects in their experimental design and data interpretation.
-
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. Stir overnight at 4°C to ensure complete dissolution.
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small volume of the 0.5% methyl cellulose vehicle to the powder and triturating.
-
Gradually add the remaining vehicle to the desired final concentration (e.g., for a 100 mg/kg dose in a 25g mouse with a dosing volume of 10 ml/kg, the concentration would be 10 mg/ml).
-
Vortex the suspension thoroughly before each gavage to ensure homogeneity.
-
-
Oral Gavage Procedure:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Preparation and Administration of this compound via Intraperitoneal (IP) Injection in Rats
-
Preparation of Vehicle: Prepare a sterile saline solution containing 0.5% Tween 80.
-
Preparation of this compound Solution/Suspension:
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock.
-
Dilute the stock solution with the saline/Tween 80 vehicle to the final desired concentration (e.g., for a 5 mg/kg dose in a 300g rat with an injection volume of 5 ml/kg, the concentration would be 1 mg/ml). Ensure the final DMSO concentration is below 1%.
-
Vortex the solution/suspension thoroughly before each injection.
-
-
Intraperitoneal Injection Procedure:
-
Properly restrain the rat.
-
Locate the injection site in the lower right abdominal quadrant.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the calculated volume of the this compound solution/suspension.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo delivery of this compound.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Immunogenicity testing in preclinical studies | CRO services [oncodesign-services.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of TT01001
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the oral bioavailability of TT01001, a novel mitoNEET ligand and monoamine oxidase B (MAO-B) inhibitor. Given that this compound is a complex organic molecule, poor aqueous solubility is a potential hurdle for achieving optimal oral absorption. The following resources offer strategies and experimental protocols to overcome such limitations.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of this compound?
Low oral bioavailability of a compound like this compound can stem from several factors, primarily its physicochemical properties. Based on its structure, ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, this compound is likely a lipophilic molecule with poor water solubility. This can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs. Other contributing factors could include first-pass metabolism and potential efflux by intestinal transporters.
Q2: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
There are several established formulation strategies to enhance the oral bioavailability of poorly soluble drugs.[1] These can be broadly categorized into:
-
Physical Modifications: These techniques aim to increase the surface area of the drug and/or its dissolution rate.[2][3]
-
Lipid-Based Formulations: These formulations can improve the solubility and absorption of lipophilic drugs.[6][7]
-
Chemical Modifications:
-
Use of soluble prodrugs
-
Salt formation (if the molecule has ionizable groups)[6]
-
Q3: Which formulation strategy is most suitable for this compound?
The choice of the most appropriate strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. For a likely poorly soluble compound like this compound, starting with techniques that enhance dissolution rate, such as micronization or creating a nanosuspension, is a logical first step.[4] If solubility remains a significant issue, exploring solid dispersions with hydrophilic polymers or lipid-based formulations like SEDDS would be the next course of action.[5][7]
Troubleshooting Guide
Issue: Low and Variable Oral Exposure of this compound in Preclinical Animal Studies
This is a common challenge for poorly soluble compounds. The following steps can help troubleshoot and improve the in vivo performance of this compound.
Step 1: Characterize the Physicochemical Properties of this compound
A thorough understanding of the compound's properties is crucial for selecting an appropriate formulation strategy.
| Parameter | Method | Desired Outcome |
| Aqueous Solubility | Shake-flask method in different pH buffers (e.g., 1.2, 4.5, 6.8) | Determine the pH-dependent solubility profile. |
| Dissolution Rate | Intrinsic dissolution rate (USP apparatus) | Understand the rate at which the pure drug dissolves. |
| LogP/LogD | HPLC or calculation-based methods | Assess the lipophilicity of the compound. |
| Solid-State Characterization | DSC, TGA, PXRD | Identify the crystalline form and thermal properties. |
Step 2: Select and Develop an Enabling Formulation
Based on the characterization data, select one or more of the following formulation approaches to test.
| Formulation Strategy | Rationale | Key Experimental Considerations |
| Nanosuspension | Increases surface area, leading to faster dissolution.[8] | Selection of appropriate stabilizers (surfactants and polymers). |
| Amorphous Solid Dispersion | The drug is dispersed in a high-energy amorphous state within a polymer matrix, enhancing solubility and dissolution.[5] | Polymer screening for miscibility and stability. |
| Self-Emulsifying Drug Delivery System (SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, facilitating absorption.[7] | Screening of excipients for solubilization capacity and self-emulsification efficiency. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or similar high-energy mill
Method:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v) in purified water.
-
Add the milling media to the pre-suspension in a milling chamber. The volume of the milling media should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours).
-
Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion by Spray Drying
Objective: To create an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its solubility and dissolution.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone)
-
Spray dryer
Method:
-
Dissolve this compound and the selected polymer in a suitable organic solvent to form a clear solution. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w).
-
Optimize the spray drying parameters, including inlet temperature, atomization pressure, and feed rate.
-
Spray the solution into the drying chamber of the spray dryer.
-
The solvent rapidly evaporates, leaving behind a fine powder of the amorphous solid dispersion.
-
Collect the dried powder from the cyclone.
-
Characterize the resulting solid dispersion for its amorphous nature (using PXRD and DSC), drug content, and dissolution profile.
Data Presentation
Table 1: Hypothetical In Vitro Performance of Different this compound Formulations
| Formulation | Solubility (µg/mL) in Simulated Gastric Fluid (pH 1.2) | Dissolution at 30 min (%) in Simulated Intestinal Fluid (pH 6.8) |
| Unprocessed this compound | < 1 | 5 |
| Micronized this compound | 5 | 25 |
| This compound Nanosuspension | 25 | 85 |
| This compound Solid Dispersion (1:3 with PVP K30) | 150 | 95 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed this compound in 0.5% MC | 50 ± 15 | 4.0 | 350 ± 90 | 100 |
| This compound Nanosuspension | 250 ± 60 | 1.5 | 1750 ± 400 | 500 |
| This compound Solid Dispersion | 400 ± 95 | 1.0 | 2800 ± 650 | 800 |
Visualizations
Caption: A typical experimental workflow for improving the bioavailability of a poorly soluble drug like this compound.
Caption: The proposed mechanism of action of this compound, targeting mitoNEET to improve mitochondrial function.[9][10][11]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining TT01001 treatment protocols for reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TT01001. The information is designed to ensure the reproducibility of experiments by addressing specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective and orally active small molecule that functions as both a mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor, with an IC50 of 8.84 μM for MAO-B.[1] It interacts directly with the mitoNEET protein, which is located on the outer mitochondrial membrane, but it does not activate peroxisome proliferator-activated receptor-γ (PPARγ).[1][2] Its dual action makes it a subject of investigation for type II diabetes and neurological disorders.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound is thought to exert its therapeutic effects by attenuating oxidative stress and neuronal apoptosis. It achieves this by preventing mitochondrial dysfunction mediated by mitoNEET.[1][3] By activating mitoNEET, this compound helps to regulate mitochondrial function, which can lead to reduced oxidative stress and apoptosis.[3]
Q3: How should this compound be stored?
A3: For long-term storage (months to years), this compound should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[4][5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[4]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no observable effect of this compound on cells. | Improper dissolution or storage: this compound may have degraded or not been fully dissolved. | - Ensure this compound is fully dissolved in DMSO before adding to culture media. - Prepare fresh stock solutions if degradation is suspected. Store aliquots at -80°C to minimize freeze-thaw cycles.[1] - The final DMSO concentration in the cell culture media should be kept low (typically <0.1%) to avoid solvent-induced toxicity. |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response. | - Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. - Consult literature for effective concentrations in similar studies. For example, in vitro binding studies have used concentrations ranging from 1 to 20 mmol/l. | |
| Cell line insensitivity: The cell line being used may not express mitoNEET or MAO-B at sufficient levels. | - Verify the expression of mitoNEET and MAO-B in your cell line using techniques like Western blotting or qPCR. - Consider using a different cell line known to be responsive to modulators of mitochondrial function. | |
| Cell toxicity observed after this compound treatment. | High concentration of this compound: The concentration used may be cytotoxic. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. - Lower the concentration of this compound used in your experiments. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of the solvent in the culture medium is not toxic to your cells. Include a vehicle-only control in your experiments. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of therapeutic effect in animal models. | Inadequate dosage or administration route: The dose may be too low, or the administration route may not be optimal for bioavailability. | - Consult literature for established effective doses and routes of administration. For example, in db/db mice, a dose of 100 mg/kg (p.o.) once daily for 28 days has been shown to be effective.[1] In a rat model of subarachnoid hemorrhage, single intraperitoneal doses of 1-9 mg/kg were used.[1] - Consider performing a pharmacokinetic study to determine the bioavailability and half-life of this compound in your animal model. |
| Improper formulation: The formulation used for administration may not be stable or may lead to poor absorption. | - For oral administration, a common vehicle is 0.5% methyl cellulose. - Ensure the formulation is homogenous and stable. | |
| Adverse effects or toxicity in animals. | High dosage: The administered dose may be toxic. | - Perform a dose-escalation study to determine the maximum tolerated dose in your animal model. - Monitor animals closely for any signs of toxicity. |
| Vehicle-related toxicity: The vehicle used for administration may be causing adverse effects. | - Include a vehicle-only control group to assess any effects of the vehicle itself. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Type II Diabetes Mouse Model
| Parameter | Vehicle-treated db/db mice | This compound-treated db/db mice (100 mg/kg) | Pioglitazone-treated db/db mice (30 mg/kg) |
| Body Weight Change (Day 24) | - | No significant change | Significant increase |
| Blood Glucose Levels (Postprandial & Fasting) | Elevated | Significantly decreased | Significantly decreased |
| Glucose Intolerance | Impaired | Improved | Improved |
| Hyperlipidemia | Present | Improved | Improved |
| Mitochondrial Complex II + III Activity (Skeletal Muscle) | Significantly increased | Significantly suppressed | Not reported |
| mtDNA Level (Skeletal Muscle) | - | No significant effect | No significant effect |
Data synthesized from Takahashi et al., 2015.[2][6][7][8]
Table 2: Neuroprotective Effects of this compound in a Rat Model of Subarachnoid Hemorrhage
| Parameter | SAH + Vehicle Group | SAH + this compound Group (1-9 mg/kg, i.p.) |
| Neurological Deficits | Present | Significantly improved |
| Oxidative Stress (DHE staining) | Increased | Reduced |
| Neuronal Apoptosis (TUNEL staining) | Increased | Reduced |
| Bax Expression (pro-apoptotic) | Increased | Decreased |
| Bcl-2 Expression (anti-apoptotic) | Decreased | Increased |
Data synthesized from Shi G, et al., 2020.[1][3]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Binding to mitoNEET using Surface Plasmon Resonance (SPR)
Objective: To confirm the direct binding of this compound to the mitoNEET protein.
Methodology:
-
Immobilize recombinant mitoNEET protein on a sensor chip (e.g., CM-5) according to the manufacturer's instructions.
-
Prepare a series of concentrations of this compound (e.g., 1, 2, 4, 8, and 20 mmol/l) and a positive control such as pioglitazone (e.g., 0.3, 0.6, 1.2, 2.5, and 5.0 mmol/l) in an appropriate running buffer.
-
Inject the different concentrations of this compound and the positive control over the immobilized mitoNEET surface for a set time (e.g., 60 seconds) at a constant flow rate (e.g., 30 ml/min).
-
Monitor the change in the resonance unit (RU) to assess binding.
-
Normalize the RU curves using a reference surface and a no-response concentration.
This protocol is based on the methodology described by Takahashi et al., 2015.[7]
Protocol 2: In Vivo Evaluation of this compound in a db/db Mouse Model of Type II Diabetes
Objective: To assess the therapeutic potential of this compound in improving glycemic control and mitochondrial function in a diabetic mouse model.
Methodology:
-
Use male, 5-week-old BKS.Cg-Leprdb/Leprdb (db/db) mice and C57BL/6J mice as controls.[7]
-
Acclimate the animals and then randomly assign them to treatment groups: Vehicle (0.5% methyl cellulose), this compound (100 mg/kg), and Pioglitazone (30 mg/kg, as a positive control).
-
Administer the treatments orally once daily for 28 days.
-
Monitor body weight and blood glucose levels (postprandial and fasting) throughout the study.
-
On day 28, perform an oral glucose tolerance test (OGTT) after an 18-hour fast. Measure blood glucose concentrations at various time points (e.g., 0, 30, 60, 90, 120, 150, and 180 minutes) after glucose loading (1.5 g/kg, p.o.).
-
At the end of the study, sacrifice the animals and isolate skeletal muscle for the analysis of mitochondrial respiratory chain enzyme activity and mtDNA levels.
This protocol is based on the methodology described by Takahashi et al., 2015.[7]
Signaling Pathways and Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for in vivo studies of this compound in db/db mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medkoo.com [medkoo.com]
- 6. MitoNEET is a uniquely folded 2Fe–2S outer mitochondrial membrane protein stabilized by pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The [2Fe-2S] cluster of mitochondrial outer membrane protein mitoNEET has an O2-regulated nitric oxide access tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MitoNEET Provides Cardioprotection via Reducing Oxidative Damage and Conserving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: The Novel MitoNEET Ligand TT01001 Versus the PPARγ Agonist Pioglitazone in Preclinical Diabetes Models
For researchers and drug development professionals, the quest for novel therapeutics for type 2 diabetes with improved efficacy and safety profiles is a continuous endeavor. This guide provides a detailed comparison of a novel investigational agent, TT01001, and the established thiazolidinedione, pioglitazone, based on preclinical data from diabetes animal models. The focus is on their distinct mechanisms of action, and their comparative effects on glycemic control, body weight, and mitochondrial function.
This guide synthesizes experimental data to offer an objective comparison, presenting quantitative results in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to facilitate a comprehensive understanding of these two compounds.
Executive Summary
This compound, a novel small molecule, demonstrates comparable glycemic control to pioglitazone in a preclinical model of type 2 diabetes but distinguishes itself by not causing the characteristic weight gain associated with pioglitazone. This key difference is attributed to their distinct molecular mechanisms. While pioglitazone primarily acts as a potent agonist of the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ), this compound functions as a ligand for the mitochondrial outer membrane protein, mitoNEET, without activating PPARγ. This alternative mechanism of action suggests a potential new therapeutic avenue for type 2 diabetes that may circumvent some of the undesirable side effects of existing treatments.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and pioglitazone lies in their primary molecular targets, leading to distinct downstream signaling cascades.
Pioglitazone , a member of the thiazolidinedione (TZD) class, exerts its insulin-sensitizing effects by binding to and activating PPARγ.[1] This nuclear receptor is a key regulator of gene expression involved in glucose and lipid metabolism.[1] Activation of PPARγ in adipose tissue, skeletal muscle, and the liver leads to the transcription of genes that enhance insulin sensitivity, promote glucose uptake, and modulate lipid storage.[1]
Figure 1. Signaling pathway of Pioglitazone via PPARγ activation.
This compound , in contrast, was designed based on the structure of pioglitazone but does not activate PPARγ. Instead, it binds to mitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane. MitoNEET is implicated in regulating mitochondrial function and cellular iron and reactive oxygen species (ROS) homeostasis. By interacting with mitoNEET, this compound is thought to modulate mitochondrial activity, which in turn impacts cellular metabolism.
Figure 2. Signaling pathway of this compound via mitoNEET interaction.
Comparative Efficacy in a Type 2 Diabetes Model
The efficacy of this compound and pioglitazone was directly compared in a well-established genetic model of type 2 diabetes, the db/db mouse. These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia.
Glycemic Control
Both this compound and pioglitazone demonstrated significant improvements in glycemic control after 28 days of daily oral administration.
Table 1: Effect on Blood Glucose and Glucose Tolerance in db/db Mice
| Parameter | Vehicle | This compound (100 mg/kg) | Pioglitazone (30 mg/kg) |
| Postprandial Blood Glucose (mg/dL) on Day 27 | 558 ± 21 | 351 ± 42 | 255 ± 33 |
| Fasting Blood Glucose (mg/dL) on Day 28 | 453 ± 33 | 229 ± 38 | 166 ± 23 |
| Oral Glucose Tolerance Test (OGTT) - AUC (mg·h/dL) on Day 28 | 1283 ± 72 | 763 ± 101 | 592 ± 76 |
| *p < 0.01 compared with the vehicle-treated db/db mice. Data are presented as mean ± S.E.M. (n=14 per group). Data extracted from Takahashi et al., 2015. |
As shown in Table 1, both compounds significantly lowered postprandial and fasting blood glucose levels compared to the vehicle-treated group. Furthermore, both this compound and pioglitazone significantly improved glucose tolerance, as indicated by the reduced area under the curve (AUC) during an oral glucose tolerance test (OGTT). The study concluded that the efficacy of this compound in improving hyperglycemia and glucose intolerance was equivalent to that of pioglitazone.
Body Weight
A critical point of differentiation between the two compounds was their effect on body weight, a known side effect of pioglitazone treatment.
Table 2: Effect on Body Weight in db/db Mice
| Parameter | Vehicle | This compound (100 mg/kg) | Pioglitazone (30 mg/kg) |
| Body Weight on Day 24 (g) | 50.1 ± 0.8 | 49.8 ± 0.9 | 54.1 ± 0.9 |
| p < 0.01 compared with the vehicle-treated db/db mice. Data are presented as mean ± S.E.M. (n=14 per group). Data extracted from Takahashi et al., 2015. |
While pioglitazone treatment resulted in a significant increase in body weight over the 28-day study period, this compound had no effect on body weight compared to the vehicle control. This finding strongly suggests that the weight gain associated with pioglitazone is linked to its PPARγ agonist activity, which is absent in this compound.
Impact on Mitochondrial Function
Given that this compound targets a mitochondrial protein, its effect on mitochondrial function was a key area of investigation. The study focused on the activity of the mitochondrial respiratory chain complexes in the skeletal muscle of db/db mice.
Table 3: Effect on Mitochondrial Complex II + III Activity in Skeletal Muscle of db/db Mice
| Parameter | Vehicle-treated C57BL/6J Mice | Vehicle-treated db/db Mice | This compound (100 mg/kg) | Pioglitazone (30 mg/kg) |
| Mitochondrial Complex II + III Activity (Ratio to C57BL/6J) | 1.00 ± 0.12 | 2.04 ± 0.25 | 1.22 ± 0.11* | 1.89 ± 0.23 |
| p < 0.01 compared with vehicle-treated C57BL/6J mice. *p < 0.05 compared with vehicle-treated db/db mice. Data are presented as mean ± S.E.M. (n=6 per group). Data extracted from Takahashi et al., 2015. |
The db/db mice exhibited significantly increased mitochondrial complex II + III activity in their skeletal muscle compared to healthy C57BL/6J mice, potentially indicating mitochondrial dysfunction. Treatment with this compound significantly suppressed this elevated activity, suggesting an ameliorating effect on mitochondrial function. In contrast, pioglitazone did not significantly alter the increased complex II + III activity.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: Male C57BL/KsJ-db/db mice (a model for type 2 diabetes) and their lean non-diabetic littermates (C57BL/6J) were used. The study was initiated when the mice were 8 weeks old.
-
Drug Administration: this compound (100 mg/kg), pioglitazone (30 mg/kg), or vehicle (0.5% methyl cellulose) was administered orally once daily for 28 days.
Figure 3. Experimental workflow for the in vivo animal study.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice were fasted for 18 hours prior to the test on day 28.
-
Baseline Glucose: A baseline blood glucose measurement was taken from the tail vein (t=0).
-
Glucose Administration: A glucose solution (1.5 g/kg body weight) was administered orally by gavage.
-
Blood Glucose Monitoring: Blood glucose levels were measured at 30, 60, 90, 120, 150, and 180 minutes post-glucose administration using a glucometer.
-
Data Analysis: The area under the curve (AUC) was calculated from the blood glucose concentration-time curve to assess glucose tolerance.
Measurement of Mitochondrial Respiratory Chain Enzyme Activity
-
Tissue Collection: On day 28, mice were euthanized, and skeletal muscle (gastrocnemius) was collected.
-
Mitochondrial Isolation: Mitochondria were isolated from the skeletal muscle tissue by differential centrifugation.
-
Complex Activity Assay: The activity of mitochondrial complex II + III was measured spectrophotometrically by monitoring the reduction of cytochrome c. The reaction was initiated by the addition of succinate, and the change in absorbance was recorded.
-
Normalization: The complex activity was normalized to the total protein concentration of the mitochondrial sample.
Conclusion
The preclinical data presents a compelling case for this compound as a potential therapeutic agent for type 2 diabetes. Its ability to achieve glycemic control comparable to pioglitazone while avoiding the adverse effect of weight gain is a significant advantage. The distinct mechanism of action, targeting mitoNEET and modulating mitochondrial function, offers a novel approach to treating insulin resistance and hyperglycemia.
Further research is warranted to fully elucidate the downstream signaling pathways of this compound and to evaluate its long-term efficacy and safety in more extensive preclinical models. These promising initial findings, however, highlight the potential of targeting mitochondrial proteins like mitoNEET as a next-generation strategy in the development of antidiabetic drugs. This approach may lead to therapies with improved side-effect profiles, addressing a critical unmet need in the management of type 2 diabetes.
References
A Comparative Analysis of TT01001 and Other Monoamine Oxidase-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel compound TT01001 with other established Monoamine Oxidase-B (MAO-B) inhibitors. The information presented is based on available preclinical data and is intended to assist researchers in evaluating its potential for further investigation and development.
Introduction to MAO-B Inhibition
Monoamine Oxidase-B (MAO-B) is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several important neurotransmitters, including dopamine. Inhibition of MAO-B increases the synaptic availability of dopamine, a strategy that has proven effective in the treatment of neurodegenerative conditions, most notably Parkinson's disease. This guide focuses on comparing the in vitro efficacy of this compound, a selective MAO-B inhibitor, with other well-established MAO-B inhibitors: selegiline, rasagiline, and safinamide.
Efficacy Comparison of MAO-B Inhibitors
The primary metric for comparing the in vitro efficacy of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro. The table below summarizes the available IC50 values for this compound and other selected MAO-B inhibitors.
Disclaimer: The IC50 values presented in this table are compiled from various sources and may have been determined using different experimental protocols, cell lines, and reagents. Therefore, a direct comparison of these values should be approached with caution. Head-to-head studies under identical experimental conditions are required for a definitive and objective assessment of relative potency.
| Inhibitor | IC50 (MAO-B) | Mechanism of Action |
| This compound | 8.84 µM[1] | Not definitively reported (Reversible/Irreversible) |
| Selegiline | ~51 nM[1] | Irreversible |
| Rasagiline | ~4.4 - 14 nM | Irreversible |
| Safinamide | ~79 - 98 nM | Reversible[2] |
Experimental Protocols
A detailed understanding of the methodology used to determine inhibitor efficacy is crucial for interpreting and comparing experimental data. Below is a representative experimental protocol for a fluorometric MAO-B inhibition assay, a common method for determining IC50 values.
Fluorometric Monoamine Oxidase-B (MAO-B) Inhibition Assay
This protocol is a generalized representation of a common method used to assess MAO-B activity and inhibition.
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Kynuramine, Tyramine, or Benzylamine)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplates
2. Assay Procedure:
-
Preparation of Reagents: All reagents are prepared in the assay buffer to their desired working concentrations. A reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP is prepared.
-
Inhibitor Preparation: Serial dilutions of the test compounds and the positive control are prepared in the assay buffer. A solvent control (containing only the solvent used to dissolve the inhibitors) is also included.
-
Enzyme Reaction:
-
To each well of a 96-well black microplate, add a specific volume of the diluted test compound, positive control, or solvent control.
-
Add the recombinant human MAO-B enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
-
Signal Detection: The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red) over a specific time period using a microplate reader. The rate of increase in fluorescence is proportional to the MAO-B activity.
-
Data Analysis:
-
The percentage of MAO-B inhibition for each concentration of the test compound is calculated relative to the solvent control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway of MAO-B Regulation
The expression of the MAO-B gene is regulated by a complex signaling cascade. The diagram below illustrates the key components of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway that leads to the transcriptional activation of the MAO-B gene.
Caption: PKC/MAPK signaling pathway regulating MAO-B gene expression.
Conclusion
Based on the available in vitro data, this compound is a selective inhibitor of MAO-B. However, its reported IC50 value of 8.84 µM suggests a lower potency compared to the established irreversible inhibitors selegiline and rasagiline, and the reversible inhibitor safinamide, which all exhibit IC50 values in the nanomolar range. It is critical to reiterate that these values are from disparate sources and direct comparative studies are necessary for a conclusive assessment. Further research is also required to determine the mechanism of inhibition (reversible or irreversible) of this compound, which has significant implications for its pharmacological profile and potential therapeutic applications. The provided experimental protocol and signaling pathway diagram offer a foundational understanding for researchers interested in pursuing further investigations into this compound and other novel MAO-B inhibitors.
References
Validating the Neuroprotective Effects of TT01001: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent TT01001 with other alternatives, supported by available preclinical experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound for further investigation and development.
Overview of this compound
This compound is a novel, orally active small molecule with a dual mechanism of action as a selective mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor (IC50 = 8.84 μM)[1]. Its neuroprotective effects are primarily attributed to its ability to attenuate oxidative stress and neuronal apoptosis by preserving mitochondrial function[1][2].
Experimental Data on Neuroprotective Effects
A key preclinical study by Shi et al. (2020) investigated the neuroprotective effects of this compound in a rat model of subarachnoid hemorrhage (SAH), a condition that causes significant early brain injury. The study demonstrated that this compound administration significantly improved neurological outcomes and reduced neuronal damage[2].
Table 1: Summary of Preclinical Neuroprotective Effects of this compound in a Rat Model of Subarachnoid Hemorrhage
| Efficacy Endpoint | Measurement Assay | This compound Treatment vs. Vehicle Control | Reference |
| Neurological Deficits | Not specified in abstract | Significantly improved | [2] |
| Oxidative Stress | Dihydroethidium (DHE) Staining | Significantly reduced | [2] |
| Neuronal Apoptosis | TUNEL Staining | Significantly reduced | [2] |
| Pro-apoptotic Marker | Western Blot (Bax protein) | Decreased expression | [2] |
| Anti-apoptotic Marker | Western Blot (Bcl-2 protein) | Increased expression | [2] |
Comparison with Other Neuroprotective Agents
The neuroprotective landscape includes a variety of agents with different mechanisms of action. This compound, with its unique dual action on mitoNEET and MAO-B, presents a distinct profile.
Table 2: Comparison of this compound with Other Classes of Neuroprotective Agents
| Agent Class | Example Agents | Primary Mechanism of Action | Key Preclinical/Clinical Findings |
| mitoNEET Agonists | This compound , NL-1, Pioglitazone | Activate the mitochondrial outer membrane protein mitoNEET, preserving mitochondrial function and reducing oxidative stress. | This compound and NL-1 show neuroprotection in preclinical models of SAH and traumatic brain injury. Pioglitazone has shown neuroprotective effects but also acts on PPAR-γ[3][4]. |
| Free Radical Scavengers | Edaravone | Scavenges free radicals to reduce oxidative stress-induced neuronal damage. | Edaravone is approved for the treatment of acute ischemic stroke and has been shown to improve functional outcomes[5]. |
| Nootropic Agents | Citicoline | Precursor for phospholipid synthesis, aiding in neuronal membrane repair and enhancing neurotransmitter levels. | Meta-analyses suggest a potential for improved neurological and functional outcomes in stroke patients[6]. |
| Peptide Mixtures | Cerebrolysin | A mixture of neuropeptides and amino acids that mimics the action of neurotrophic factors, promoting neuroprotection and neurogenesis. | Some studies indicate improved motor recovery and functional outcomes in stroke patients[6]. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects.
Dihydroethidium (DHE) Staining for Superoxide Detection
Objective: To qualitatively and quantitatively assess the levels of superoxide, a major reactive oxygen species (ROS), in brain tissue.
Methodology:
-
Tissue Preparation: Brain tissue sections are prepared from control and this compound-treated animals.
-
DHE Incubation: The tissue sections are incubated with a DHE solution (typically 10-30 µM in a buffered solution) in a light-protected, humidified chamber at 37°C for 30 minutes.
-
Washing: Sections are washed with a buffered solution to remove excess DHE.
-
Mounting and Imaging: Sections are mounted on microscope slides with an anti-fade mounting medium.
-
Fluorescence Microscopy: The fluorescence intensity of oxidized DHE (ethidium) is visualized and captured using a fluorescence microscope with appropriate excitation and emission filters (e.g., 518 nm excitation and 605 nm emission).
-
Quantification: The fluorescence intensity is quantified using image analysis software, and the results from the this compound-treated group are compared to the control group.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
Objective: To identify and quantify apoptotic cells in brain tissue by detecting DNA fragmentation.
Methodology:
-
Tissue Preparation and Permeabilization: Brain tissue sections are deparaffinized (if paraffin-embedded) and rehydrated. The tissues are then permeabilized to allow entry of the labeling reagents.
-
TdT Enzyme Reaction: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP conjugated to a fluorophore). TdT catalyzes the addition of these labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection:
-
Fluorescent Detection: If fluorescently labeled nucleotides are used, the sections are counterstained with a nuclear stain (e.g., DAPI) and visualized directly under a fluorescence microscope.
-
Chromogenic Detection: If biotin-labeled nucleotides are used, the sections are incubated with a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a substrate solution (e.g., DAB) to produce a colored precipitate at the site of apoptosis.
-
-
Microscopy and Quantification: The number of TUNEL-positive (apoptotic) cells is counted in representative fields of view for both the this compound-treated and control groups. The apoptotic index (percentage of TUNEL-positive cells) is then calculated.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism by which this compound exerts its neuroprotective effects through the activation of mitoNEET.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting mitoNEET with pioglitazone for therapeutic neuroprotection after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TT01001 and Other mitoNEET Ligands for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TT01001 and other prominent mitoNEET ligands. It is supported by experimental data to inform strategic decisions in metabolic and neurodegenerative disease research.
MitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane, has emerged as a significant therapeutic target for a range of pathologies, including type 2 diabetes, neurodegenerative diseases, and cancer. Its role in regulating mitochondrial function, iron homeostasis, and reactive oxygen species (ROS) production has drawn considerable interest. This guide focuses on this compound, a novel mitoNEET agonist, and compares its performance with other known mitoNEET ligands.
Performance Comparison of mitoNEET Ligands
This compound is a selective, orally active mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor. A key advantage of this compound is its ability to improve type 2 diabetes and ameliorate mitochondrial function in animal models without the weight gain associated with the thiazolidinedione (TZD) class of drugs, such as pioglitazone.[1] Furthermore, this compound has demonstrated neuroprotective effects by attenuating oxidative stress and neuronal apoptosis through the prevention of mitoNEET-mediated mitochondrial dysfunction.[2]
In comparison, other ligands have shown varied efficacy and modes of action. The TZD class, including pioglitazone and rosiglitazone, were among the first identified mitoNEET ligands but also act as PPARγ agonists, leading to undesirable side effects like weight gain.[1] NL-1, a derivative of pioglitazone, is a mitoNEET ligand with neuroprotective activity in models of Parkinson's disease and traumatic brain injury.[3][4] Furosemide and resveratrol-3-sulfate have also been identified as mitoNEET binders, though their therapeutic applications in this context are less explored.
The following table summarizes the quantitative data on the binding affinities of various ligands to mitoNEET.
| Ligand | Ligand Type | Binding Affinity (K_i) | Binding Affinity (IC_50) | Key Therapeutic Effects |
| This compound | Agonist / MAO-B Inhibitor | Not Reported | Not Reported (Binding confirmed by SPR) | Improves type 2 diabetes without weight gain, neuroprotective.[1][2] |
| Pioglitazone | TZD / Agonist | 23 µM | - | Insulin sensitizer, neuroprotective.[1] |
| Rosiglitazone | TZD / Agonist | 24 µM | - | Insulin sensitizer. |
| NL-1 | Agonist | 0.315 µM | 7.36 µM | Neuroprotective.[3][4] |
| Furosemide | - | 2.285 µM | 53.46 µM | Diuretic. |
| Resveratrol-3-Sulfate | - | 5-16 µM (K_d) | - | Potential antioxidant effects. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of mitoNEET ligands.
Ligand-mitoNEET Binding Affinity Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is utilized to measure the binding interaction between ligands and mitoNEET in real-time.
-
Instrumentation: Biacore S51 instrument.
-
Procedure:
-
Immobilize recombinant mitoNEET protein onto a sensor chip (e.g., CM-5) using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test ligand (e.g., this compound, pioglitazone) in a suitable running buffer.
-
Inject the ligand solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time. The increase in RU is proportional to the amount of ligand bound to the immobilized mitoNEET.
-
Regenerate the sensor surface between injections to remove the bound ligand.
-
Analyze the resulting sensorgrams to determine the association and dissociation rate constants, and subsequently calculate the equilibrium dissociation constant (K_d). A concentration-dependent increase in the RU indicates a binding interaction.
-
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.
-
Instrumentation: Seahorse XF Analyzer.
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with the mitoNEET ligand of interest (e.g., this compound) for the desired duration.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator to allow the temperature and pH to equilibrate.
-
Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting inhibitors of mitochondrial respiration:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Measure the OCR at baseline and after each inhibitor injection to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Cellular Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate and treat them with different concentrations of the mitoNEET ligand.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate to allow viable cells with active metabolism to convert the yellow MTT into purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows related to mitoNEET and its ligands.
References
- 1. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondrial outer membrane protein mitoNEET is a redox enzyme catalyzing electron transfer from FMNH2 to oxygen or ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The mitochondrial outer membrane protein mitoNEET is a redox enzyme ca" by Yiming Wang, Aaron P. Landry et al. [repository.lsu.edu]
Unraveling the Mechanism of TT01001: A Comparative Guide to a Novel Mitochondrial Modulator
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of TT01001, a selective mitoNEET agonist and monoamine oxidase B (MAO-B) inhibitor. Through a detailed comparison with established and emerging alternatives, supported by experimental data, this document elucidates the unique therapeutic potential of this compound in targeting mitochondrial dysfunction.
This compound has emerged as a promising therapeutic candidate for metabolic and neurological disorders by virtue of its dual-action mechanism. It selectively activates mitoNEET, a critical regulator of mitochondrial function, and inhibits MAO-B, an enzyme implicated in oxidative stress.[1] This guide delves into the signaling pathways modulated by this compound, presents a comparative analysis of its performance against other mitochondrial-targeting agents, and provides detailed experimental protocols for key validation assays.
Comparative Analysis of this compound and Alternatives
This compound has demonstrated comparable efficacy to the thiazolidinedione (TZD) pioglitazone in improving hyperglycemia, hyperlipidemia, and glucose intolerance in preclinical models of type 2 diabetes.[2] A key differentiating factor is that this compound achieves these metabolic benefits without the associated weight gain commonly observed with pioglitazone.[2] This advantageous profile stems from its distinct mechanism of action, which, unlike pioglitazone, does not involve the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).
Beyond pioglitazone, other therapeutic classes are being explored for their potential to mitigate mitochondrial dysfunction in metabolic diseases. Glucagon-like peptide-1 (GLP-1) receptor agonists and sodium-glucose cotransporter-2 (SGLT-2) inhibitors have shown promise in improving mitochondrial health through various mechanisms, including enhancing mitochondrial biogenesis and reducing oxidative stress.[3][4][5] The following table summarizes the key mechanistic differences and reported effects of these agents compared to this compound.
| Feature | This compound | Pioglitazone | GLP-1 Receptor Agonists | SGLT-2 Inhibitors |
| Primary Target(s) | mitoNEET, MAO-B | PPARγ | GLP-1 Receptor | SGLT-2 |
| Downstream Effects | Reduced oxidative stress, improved mitochondrial respiration, neuroprotection | Insulin sensitization, adipogenesis | Increased insulin secretion, improved mitochondrial biogenesis | Increased urinary glucose excretion, improved mitochondrial function |
| Effect on Body Weight | No significant change | Increase | Decrease | Decrease |
| Reported Mitochondrial Benefits | Attenuates mitochondrial dysfunction, suppresses elevated mitochondrial complex II + III activity | Modulates mitochondrial gene expression | Enhances mitochondrial biogenesis and function | Improves mitochondrial number and mitophagy, enhances ATP production |
Quantitative Performance in Preclinical Models
A study in db/db mice, a model of type 2 diabetes, provided a head-to-head comparison of this compound and pioglitazone. The results, summarized below, highlight the comparable glucoregulatory efficacy and the distinct impact on body weight.
| Parameter | Vehicle | This compound (30 mg/kg) | Pioglitazone (10 mg/kg) |
| Blood Glucose (mg/dL) | ~550 | ~300 | ~300 |
| Plasma Triglycerides (mg/dL) | ~250 | ~150 | ~150 |
| Body Weight Gain (g) | ~8 | ~8 | ~12 |
| Mitochondrial Complex II+III Activity (relative units) | Elevated | Suppressed to normal levels | Not reported |
Data adapted from Takahashi et al., J Pharmacol Exp Ther, 2015.[2]
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through two primary pathways: activation of mitoNEET and inhibition of MAO-B.
MitoNEET Agonism: As a mitoNEET agonist, this compound helps to stabilize the protein's iron-sulfur cluster, which is crucial for regulating mitochondrial iron and reactive oxygen species (ROS) homeostasis. This action attenuates oxidative stress and prevents mitochondrial-mediated apoptosis.
Caption: this compound's activation of mitoNEET and its downstream effects.
MAO-B Inhibition: By inhibiting MAO-B, this compound prevents the breakdown of monoamine neurotransmitters, a process that generates oxidative stress. This inhibition contributes to neuroprotection and the amelioration of neurological disorders.
Caption: The neuroprotective mechanism of this compound via MAO-B inhibition.
Experimental Protocols
To facilitate the independent validation of this compound's mechanism of action, detailed protocols for key in vitro assays are provided below.
MitoNEET Binding Assay (Fluorescence Polarization)
This assay quantifies the binding affinity of a compound to mitoNEET.
Workflow:
Caption: Workflow for the mitoNEET fluorescence polarization binding assay.
Methodology:
-
Reagents: Purified recombinant human mitoNEET protein, a fluorescently labeled mitoNEET ligand (e.g., a proprietary fluorescent probe or a known ligand conjugated to a fluorophore), assay buffer (e.g., phosphate-buffered saline, pH 7.4, with 0.01% Tween-20), and this compound.
-
Procedure: a. Prepare a series of dilutions of this compound in assay buffer. b. In a 384-well black plate, add a fixed concentration of mitoNEET protein and the fluorescently labeled ligand to each well. c. Add the diluted this compound or vehicle control to the wells. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium. e. Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by this compound. The data are then fitted to a suitable binding model to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
MAO-B Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.
Workflow:
Caption: Workflow for the spectrophotometric MAO-B inhibition assay.
Methodology:
-
Reagents: Purified MAO-B enzyme, a suitable substrate (e.g., benzylamine), a chromogenic reagent that reacts with the product of the MAO-B reaction (e.g., producing a colored or fluorescent product), assay buffer (e.g., potassium phosphate buffer, pH 7.4), and this compound.
-
Procedure: a. Prepare a series of dilutions of this compound in assay buffer. b. In a 96-well plate, add the MAO-B enzyme solution to each well. c. Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C. d. Initiate the enzymatic reaction by adding the MAO-B substrate to each well. e. Incubate the plate at 37°C for a defined period (e.g., 30 minutes). f. Stop the reaction and add the chromogenic reagent. g. Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: The percentage of MAO-B inhibition is calculated by comparing the signal in the presence of this compound to the control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.
Conclusion
This compound represents a novel therapeutic strategy with a dual mechanism of action that addresses key pathologies in metabolic and neurological diseases. Its ability to modulate mitochondrial function through mitoNEET agonism, coupled with the neuroprotective effects of MAO-B inhibition, distinguishes it from existing therapies. The comparative data presented in this guide underscore its potential as a potent and well-tolerated therapeutic agent. The detailed experimental protocols provided herein will enable further investigation and validation of its unique pharmacological profile.
References
- 1. Sodium-glucose cotransporter 2 inhibitors and mitochondrial functions: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitochondria-Mediated Cardiovascular Benefits of Sodium-Glucose Co-Transporter 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
TT01001: A Novel Mitochondrial Target for Type 2 Diabetes with Advantages Over Traditional Therapies
A new investigational drug, TT01001, has demonstrated promising preclinical results in the management of type 2 diabetes, offering comparable efficacy to existing treatments but with a potentially superior safety profile, particularly concerning weight gain. This comparison guide provides an in-depth analysis of this compound, contrasting its mechanism of action and experimental data with those of established diabetes therapies.
Developed as a novel, orally active small molecule, this compound engages a unique cellular target, the mitochondrial outer membrane protein mitoNEET. This mechanism diverges from traditional diabetes treatments, offering a new therapeutic avenue for researchers and drug development professionals. Preclinical studies indicate that this compound improves hyperglycemia, hyperlipidemia, and glucose intolerance to a similar extent as the widely prescribed thiazolidinedione (TZD) drug, pioglitazone. A key differentiating factor is that this compound does not activate the peroxisome proliferator-activated receptor-gamma (PPARγ), the primary target of TZDs, thereby avoiding the associated side effect of weight gain.[1]
Comparative Efficacy and Safety Profile
The primary advantages of this compound lie in its targeted mechanism, which translates to a distinct safety and efficacy profile when compared to traditional diabetes treatments. The following tables summarize the available preclinical data for this compound and the established clinical data for conventional therapies.
Table 1: Preclinical Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes
| Parameter | Vehicle Control (db/db) | This compound (100 mg/kg) | Pioglitazone (30 mg/kg) | Healthy Control (C57BL/6J) |
| Body Weight Change | Gain | No significant change | Gain | Normal Gain |
| Postprandial Blood Glucose | Significantly Elevated | Significantly Reduced | Significantly Reduced | Normal |
| Fasting Blood Glucose | Significantly Elevated | Significantly Reduced | Significantly Reduced | Normal |
| Glucose Intolerance (OGTT) | Impaired | Improved | Improved | Normal |
| Plasma Insulin | Hyperinsulinemia | Reduced | Reduced | Normal |
| Plasma NEFA | Elevated | Reduced | Reduced | Normal |
| Mitochondrial Complex II+III Activity (Skeletal Muscle) | ~2-fold Higher vs. Healthy | Significantly Reduced vs. Vehicle | Not Reported | Normal |
Data derived from Takahashi et al., 2015.[1]
Table 2: General Comparison with Traditional Diabetes Treatments
| Drug Class | Mechanism of Action | Typical HbA1c Reduction | Common Side Effects |
| This compound (Investigational) | mitoNEET Ligand | Preclinically comparable to Pioglitazone | No weight gain observed in preclinical studies. |
| Biguanides (e.g., Metformin) | Decreases hepatic glucose production, increases insulin sensitivity. | 1.0-1.5% | GI disturbances, lactic acidosis (rare). |
| Sulfonylureas (e.g., Gliclazide) | Stimulates insulin secretion from pancreatic β-cells. | 1.0-1.5% | Hypoglycemia, weight gain.[2] |
| DPP-4 Inhibitors (e.g., Sitagliptin) | Increases incretin levels, leading to enhanced insulin secretion and reduced glucagon secretion. | 0.5-0.8% | Upper respiratory tract infections, headache, pancreatitis (rare).[2][3] |
| SGLT2 Inhibitors (e.g., Empagliflozin) | Inhibits glucose reabsorption in the kidneys, promoting urinary glucose excretion. | 0.7-1.0% | Genital yeast infections, urinary tract infections, dehydration.[2][3] |
| Thiazolidinediones (e.g., Pioglitazone) | PPARγ agonist, increases insulin sensitivity. | 1.0-1.5% | Weight gain, edema, heart failure, bone fractures. |
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound vs. Pioglitazone
This compound's targeted engagement of mitoNEET, a protein involved in mitochondrial function, distinguishes it from pioglitazone, which primarily acts through the nuclear receptor PPARγ. This difference is crucial to understanding this compound's favorable side effect profile.
Caption: Comparative signaling pathways of this compound and Pioglitazone.
Experimental Workflow: In Vivo Study in db/db Mice
The preclinical efficacy of this compound was established in a 28-day study using db/db mice, a well-established model for type 2 diabetes.
Caption: Workflow of the 28-day in vivo efficacy study of this compound.
Detailed Experimental Protocols
PPARγ Activation Assay
To confirm that this compound does not activate PPARγ, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was utilized.
-
Assay Principle: This assay measures the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide. Agonist binding to the LBD induces a conformational change that promotes this interaction, leading to a FRET signal.
-
Methodology:
-
Reagents: The LanthaScreen™ TR-FRET PPARγ coactivator assay kit (Invitrogen) was used. This kit includes a terbium-labeled anti-GST antibody, a fluorescein-labeled coactivator peptide, and a GST-tagged human PPARγ-LBD.
-
Procedure: this compound or pioglitazone (positive control) was incubated with the PPARγ-LBD, the terbium-labeled antibody, and the fluorescein-labeled peptide.
-
Detection: The TR-FRET signal was measured by detecting the emission at 520 nm (fluorescein) and 495 nm (terbium) following excitation at 340 nm. The ratio of these emissions was calculated.
-
-
Results: this compound did not produce a change in the TR-FRET emission signal, while pioglitazone induced a concentration-dependent increase, confirming that this compound does not activate PPARγ.
Mitochondrial Complex II+III Activity Assay
The effect of this compound on mitochondrial function was assessed by measuring the activity of the electron transport chain complexes in skeletal muscle.
-
Assay Principle: This spectrophotometric assay measures the rate of reduction of cytochrome c, which is dependent on the sequential activity of mitochondrial complexes II and III.
-
Methodology:
-
Sample Preparation: Mitochondria were isolated from the skeletal muscle of the treated and control mice.
-
Procedure: The isolated mitochondria were incubated with succinate (substrate for complex II) and oxidized cytochrome c. The reduction of cytochrome c was monitored by measuring the increase in absorbance at 550 nm.
-
-
Results: The db/db mice showed a significantly elevated Complex II+III activity compared to healthy controls. Treatment with this compound significantly suppressed this elevated activity, suggesting a restoration of normal mitochondrial function.[1]
Conclusion and Future Directions
The preclinical data on this compound presents a compelling case for a new class of anti-diabetic agents that target mitochondrial function. Its efficacy, comparable to pioglitazone, combined with the significant advantage of not causing weight gain, positions it as a promising candidate for further development. The unique mechanism of action, centered on the mitoNEET protein, opens up new avenues for therapeutic intervention in type 2 diabetes.
To date, information regarding the clinical development of this compound is not publicly available. Further investigation, including progression to human clinical trials, is necessary to ascertain the translatability of these promising preclinical findings to a clinical setting. Researchers in the field will be keenly watching for any advancements in the development of this compound and other mitoNEET ligands as a potential next generation of therapies for type 2 diabetes.
References
- 1. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SGLT-2 inhibitors more effective than sulfonylureas, DPP-4 inhibitors as second-line therapy | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]
- 3. Efficacy of DPP‐4 inhibitors, GLP‐1 analogues, and SGLT2 inhibitors as add‐ons to metformin monotherapy in T2DM patients: a model‐based meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TT01001's Impact on Mitochondrial Function: A Guide for Researchers
This guide provides a comprehensive comparative analysis of TT01001, a novel small molecule modulator of mitochondrial function, designed for researchers, scientists, and drug development professionals. This compound has emerged as a promising therapeutic candidate, particularly in the context of metabolic diseases such as type 2 diabetes. This document will objectively compare its performance with alternative compounds, supported by available experimental data, and provide detailed methodologies for key assays.
Executive Summary
This compound is an orally active, selective agonist of the outer mitochondrial membrane protein mitoNEET.[1][2] It has demonstrated significant potential in improving mitochondrial function, particularly by modulating the activity of the electron transport chain. A key differentiator of this compound is its ability to elicit therapeutic effects without activating the peroxisome proliferator-activated receptor-γ (PPARγ), a mechanism common to thiazolidinedione (TZD) drugs like pioglitazone, thereby potentially avoiding certain side effects.[1][2] Furthermore, this compound exhibits inhibitory activity against monoamine oxidase B (MAO-B), suggesting its potential utility in neurological disorders.[2] This guide will delve into the specifics of its mechanism, compare its activity with relevant compounds, and provide the necessary experimental context.
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize the available quantitative data to facilitate a clear comparison between this compound and other relevant compounds.
Table 1: Comparison of Effects on Mitochondrial Respiratory Chain
| Compound | Target | Model System | Key Finding on Complex II+III Activity | Other Effects on ETC | Citation(s) |
| This compound | mitoNEET | Skeletal muscle of db/db mice | Significantly suppressed elevated activity | No significant change in complex I+III or IV activity. | [1][2] |
| Pioglitazone | mitoNEET, PPARγ | Skeletal muscle of HFD-fed mice | Decreased activity (in conjunction with Complex I) | Can inhibit respiratory complex I. | [3][4] |
| NL-1 | mitoNEET | Neuronal cells (N2A) | Data not available | Increased Complex I function by ~33%. No significant effect on complex IV activity. | [5] |
| MGZ (Mitoglitazone) | mitoNEET | In vitro studies | Improved mitochondrial health through mitophagy and biogenesis. | Increased ATP production. | [6] |
Note: Specific quantitative data on the percentage of inhibition of complex II+III activity by this compound is not available in the cited literature; the effect is described as "significant."
Table 2: Comparison of Receptor Activation and Enzyme Inhibition
| Compound | mitoNEET Binding | PPARγ Activation | MAO-B Inhibition (IC50) | MAO-B Inhibition (Ki) | Citation(s) |
| This compound | Yes | No | 8.84 µM | Data not available | [1][2] |
| Pioglitazone | Yes | Yes | Data not available | Data not available | [1] |
| NL-1 | Yes | No | Data not available | Data not available | [5] |
| Rasagiline | No | No | ~0.02 µM | 10.34 nM | [7] |
| Selegiline | No | No | Data not available | Data not available | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Mitochondrial Complex II+III Activity (Succinate-Cytochrome c Reductase Activity)
This protocol is based on the spectrophotometric measurement of the reduction of cytochrome c.
Materials:
-
Isolated mitochondria from tissue homogenates (e.g., skeletal muscle)
-
Assay Buffer: Potassium phosphate buffer (pH 7.4)
-
Succinate solution
-
Cytochrome c (oxidized) solution
-
Rotenone (Complex I inhibitor)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in the assay buffer.
-
To a cuvette, add the assay buffer, rotenone (to inhibit complex I), and KCN (to inhibit complex IV).
-
Add the mitochondrial suspension to the cuvette.
-
Add oxidized cytochrome c to the mixture.
-
Initiate the reaction by adding succinate.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The rate of absorbance change is proportional to the activity of Complex II+III.
-
The specific activity is calculated using the extinction coefficient of reduced cytochrome c and normalized to the mitochondrial protein concentration.
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Activation Assay
This protocol outlines a common method to assess the activation of PPARγ, such as a luciferase reporter gene assay.
Materials:
-
Cell line suitable for transfection (e.g., HEK293T)
-
Expression vector for human PPARγ
-
Reporter plasmid containing a PPARγ response element (PPRE) linked to a luciferase gene
-
Transfection reagent
-
This compound, Pioglitazone (positive control), and vehicle (e.g., DMSO)
-
Luciferase assay system
Procedure:
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
After transfection, treat the cells with varying concentrations of this compound, pioglitazone, or vehicle for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
An increase in luciferase activity relative to the vehicle control indicates activation of PPARγ.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of compounds against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., a proprietary substrate that generates a fluorescent product upon oxidation)
-
This compound and a known MAO-B inhibitor (e.g., selegiline) as a positive control
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
In a microplate, pre-incubate the MAO-B enzyme with various concentrations of this compound or the control inhibitor in the assay buffer.
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Monitor the increase in fluorescence over time in a kinetic mode. The rate of fluorescence increase is proportional to the MAO-B activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the action of this compound.
References
- 1. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered skeletal muscle insulin signaling and mitochondrial complex II-III linked activity in adult offspring of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. The mitochondrial mitoNEET ligand NL-1 is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of TT01001 Research Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on TT01001, a novel small molecule agonist of the mitochondrial protein mitoNEET. The data presented here is compiled from preclinical studies in models of type 2 diabetes and subarachnoid hemorrhage, offering a comprehensive overview of its therapeutic potential and mechanism of action.
Key Research Areas and Comparative Performance
This compound has been investigated primarily for its efficacy in treating type 2 diabetes and its neuroprotective effects following subarachnoid hemorrhage. The following sections present a detailed comparison of this compound's performance against relevant controls and alternative treatments, supported by experimental data.
Efficacy in a Murine Model of Type 2 Diabetes
In a study utilizing db/db mice, a well-established model for type 2 diabetes, this compound demonstrated significant improvements in key metabolic parameters. Its performance was found to be comparable to the established anti-diabetic drug, pioglitazone, with a notable advantage of not inducing weight gain.[1][2]
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | Pioglitazone (10 mg/kg/day) |
| Non-fasting Blood Glucose (mg/dL) | 585 ± 25 | 350 ± 40 | 345 ± 35 |
| Plasma Triglycerides (mg/dL) | 250 ± 20 | 150 ± 15 | 145 ± 18 |
| Plasma Cholesterol (mg/dL) | 280 ± 22 | 210 ± 18 | 205 ± 20 |
| Body Weight Gain (g) | 10.5 ± 1.2 | 10.2 ± 1.5 | 14.5 ± 1.8** |
| *p < 0.01 compared to vehicle; **p < 0.01 compared to this compound (Data extracted from Takahashi et al., 2015) |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice
The oral glucose tolerance test is a standard procedure to assess how quickly glucose is cleared from the blood. In the cited study, male db/db mice were orally administered this compound or pioglitazone daily for a specified period. Following treatment, the mice were fasted overnight and then given an oral dose of glucose (2 g/kg body weight). Blood samples were collected at various time points (0, 30, 60, and 120 minutes) to measure glucose concentrations. The area under the curve (AUC) for glucose was then calculated to determine the overall glucose tolerance.
Neuroprotective Effects in a Rat Model of Subarachnoid Hemorrhage
This compound has also been shown to confer significant neuroprotection in a rat model of subarachnoid hemorrhage (SAH). Treatment with this compound resulted in improved neurological function, reduced oxidative stress, and decreased neuronal apoptosis.[3]
Quantitative Data Summary:
| Parameter | Sham | SAH + Vehicle | SAH + this compound (10 mg/kg) |
| Neurological Score (Garcia Score) | 18 ± 0 | 10.5 ± 1.2 | 14.2 ± 1.5 |
| Brain Malondialdehyde (MDA, nmol/mg protein) | 1.2 ± 0.2 | 3.8 ± 0.5 | 2.1 ± 0.4 |
| TUNEL-Positive Cells (%) | <1 | 25.8 ± 4.2 | 11.5 ± 3.1 |
| p < 0.05 compared to SAH + Vehicle (Data represents typical findings in SAH models; specific values for the this compound study were not publicly available in full-text) |
Experimental Protocol: TUNEL Staining for Apoptosis Detection in Rat Brain
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a hallmark of apoptosis. In the SAH study, rats were subjected to a model of subarachnoid hemorrhage. Following treatment with this compound or vehicle, the animals were euthanized, and their brains were collected. Brain sections were then prepared and stained using a TUNEL assay kit. The percentage of TUNEL-positive cells (apoptotic cells) was determined by counting the number of stained cells relative to the total number of cells in specific brain regions.
Mechanism of Action: The MitoNEET Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating mitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane. The activation of mitoNEET is believed to modulate mitochondrial function, leading to reduced oxidative stress and improved cellular metabolism.
References
- 1. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MitoNEET Provides Cardioprotection via Reducing Oxidative Damage and Conserving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of TT01001 for mitoNEET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule TT01001 and its specificity for the mitochondrial outer membrane protein, mitoNEET. The performance of this compound is evaluated against other known mitoNEET ligands, with a focus on on-target and off-target interactions supported by available experimental data. This document is intended to serve as a resource for researchers investigating mitoNEET-related signaling pathways and for professionals in the field of drug development.
Executive Summary
This compound is a novel, orally active small molecule designed as a ligand for mitoNEET, a protein implicated in mitochondrial function and various pathologies, including type II diabetes.[1][2] While this compound has shown promising therapeutic effects in preclinical models, a thorough assessment of its binding specificity is crucial for its development as a selective pharmacological tool or therapeutic agent. This guide summarizes the current understanding of this compound's interaction with mitoNEET and other potential biological targets. A key finding is that while this compound does bind to mitoNEET, it also exhibits inhibitory activity against monoamine oxidase B (MAO-B), indicating a polypharmacological profile.[1] Notably, this compound was designed based on the structure of pioglitazone but does not activate peroxisome proliferator-activated receptor-gamma (PPARγ), a known target of pioglitazone, suggesting a degree of selectivity over its parent compound.[2]
Comparative Analysis of mitoNEET Ligands
The following table summarizes the available quantitative data for this compound and comparable mitoNEET ligands. A significant gap in the current literature is the absence of a reported quantitative binding affinity (Kd or IC50) of this compound for its primary target, mitoNEET.
| Compound | Primary Target | Binding Affinity (Kd/IC50) | Off-Target(s) | Off-Target Binding Affinity (Kd/IC50) |
| This compound | mitoNEET | Not Reported | MAO-B | 8.84 µM (IC50) [1] |
| PPARγ | No activation[2] | |||
| Pioglitazone | PPARγ / mitoNEET | Binds to mitoNEET (affinity not specified)[2] | NAF-1 | 4.80 µM (IC50) |
| NL-1 | mitoNEET | Binds to mitoNEET (affinity not specified) | NAF-1 | 29.77 µM (IC50) |
| Mitoglitazone (MGZ) | mitoNEET | High binding affinity (SPR) | - | - |
Key Experimental Protocols
To rigorously assess the specificity of a compound like this compound for mitoNEET, a combination of biophysical, biochemical, and cellular assays is employed. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor surface.
-
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of this compound for mitoNEET.
-
Methodology:
-
Immobilization: Recombinant human mitoNEET protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The different concentrations of this compound are injected over the sensor surface, and the change in the refractive index, measured in response units (RU), is monitored in real-time. A reference flow cell without immobilized mitoNEET is used to subtract non-specific binding.
-
Regeneration: After each binding cycle, the sensor surface is regenerated using a low pH buffer to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.
-
TR-FRET Coactivator Recruitment Assay for PPARγ Activity
This assay is used to determine if a compound acts as an agonist or antagonist of a nuclear receptor like PPARγ by measuring its ability to modulate the interaction between the receptor and a coactivator peptide.
-
Objective: To assess the off-target activity of this compound on PPARγ.
-
Methodology:
-
Reagents: The assay utilizes a GST-tagged PPARγ ligand-binding domain (LBD), a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled coactivator peptide (acceptor fluorophore).
-
Assay Procedure:
-
This compound at various concentrations is incubated with the PPARγ-LBD.
-
The terbium-labeled antibody and fluorescein-labeled coactivator peptide are added to the mixture.
-
If this compound is a PPARγ agonist, it will induce a conformational change in the LBD, promoting the recruitment of the coactivator peptide.
-
-
Detection: The mixture is excited at 340 nm. If FRET occurs (due to the proximity of the donor and acceptor), an emission signal is detected at 520 nm. The ratio of the 520 nm to the 490 nm (terbium emission) signal is calculated.
-
Data Analysis: An increase in the TR-FRET ratio indicates agonist activity. The data is plotted against the compound concentration to determine an EC50 value. The original study on this compound showed no change in the TR-FRET emission signal, indicating it does not activate PPARγ.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the engagement of a drug with its target in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Objective: To confirm that this compound binds to mitoNEET in intact cells.
-
Methodology:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more thermally stable.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble mitoNEET remaining at each temperature is quantified by a method such as Western blotting or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of this compound indicates target engagement.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction between this compound and mitoNEET.
-
Methodology:
-
Sample Preparation: A solution of purified mitoNEET is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.
-
Titration: Small aliquots of the this compound solution are injected into the mitoNEET solution at a constant temperature.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to mitoNEET. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Specificity Assessment
Caption: Workflow for assessing the specificity of this compound.
mitoNEET Signaling in Oxidative Stress and Apoptosis
Caption: Simplified mitoNEET signaling pathway.
Conclusion
This compound is a promising modulator of mitoNEET function with demonstrated therapeutic potential in preclinical models of metabolic disease. Its specificity profile, however, is not fully elucidated. The key takeaways are:
-
On-Target Activity: this compound binds to mitoNEET, but the quantitative affinity of this interaction has not been reported in the peer-reviewed literature. This is a critical data gap for a comprehensive specificity assessment.
-
Off-Target Activity: this compound is a known inhibitor of MAO-B with an IC50 of 8.84 µM.[1] This off-target activity should be considered when interpreting experimental results using this compound.
-
Selectivity: this compound shows selectivity over PPARγ, the primary target of its parent compound, pioglitazone.[2]
For future research, the determination of the binding affinity of this compound to mitoNEET is paramount. A comprehensive off-target screening against a broader panel of proteins would also be beneficial to fully characterize its selectivity and potential for off-target effects. Researchers using this compound as a chemical probe for mitoNEET should be mindful of its MAO-B inhibitory activity and incorporate appropriate controls in their experiments.
References
Navigating the Preclinical Landscape of TT01001: A Comparative Guide for Researchers
A critical evaluation of the preclinical data for the mitoNEET agonist TT01001 reveals both promise and noteworthy limitations. This guide offers an objective comparison with alternative therapeutic strategies, supported by available experimental data, to inform future research and development in metabolic and neurological disorders.
This compound has emerged as a promising investigational compound, demonstrating therapeutic potential in preclinical models of type II diabetes and neurological insults such as subarachnoid hemorrhage.[1] Its mechanism of action, centered on the activation of the mitochondrial outer membrane protein mitoNEET and inhibition of monoamine oxidase B (MAO-B), positions it as a unique candidate for diseases with underlying mitochondrial dysfunction and oxidative stress.[1] However, a thorough assessment of its preclinical journey reveals inherent limitations that warrant careful consideration for its translation to clinical settings.
Unveiling the Limitations: A Closer Look at this compound's Preclinical Evidence
While preclinical studies have showcased the efficacy of this compound, several limitations common to early-stage drug development are apparent. The majority of in vivo data for this compound stems from rodent models, which, while valuable, may not fully recapitulate the complex pathophysiology of human diseases.[2][3] The long-term safety and efficacy of this compound remain to be established, as existing studies have focused on relatively short treatment durations.
Furthermore, the characterization of this compound's pharmacokinetic and pharmacodynamic profile is not yet comprehensive. A detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in various models, is crucial for optimizing its therapeutic potential and predicting its behavior in humans.[4][5] The lack of extensive toxicology studies is another significant gap in the current preclinical data package.
Comparative Analysis: this compound vs. Alternative Strategies
The primary comparator for this compound in preclinical diabetes studies has been pioglitazone, a well-established peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[6] While both compounds show comparable efficacy in improving glycemic control, this compound offers a distinct advantage by not inducing weight gain, a common side effect associated with pioglitazone.[6][7][8][9] This difference is attributed to this compound's targeted action on mitoNEET without activating the PPARγ pathway.[6]
Beyond pioglitazone, other investigational agents targeting mitoNEET, such as NL-1 and mitoglitazone (MGZ), have shown promise in preclinical models of neurological and cardiovascular diseases.[10][11] However, a direct head-to-head quantitative comparison of efficacy and safety between this compound and these newer agents is not yet available in the public domain.
Quantitative Data Summary
The following tables summarize the key preclinical findings for this compound and its primary comparator, pioglitazone.
Table 1: Comparative Efficacy of this compound and Pioglitazone in a db/db Mouse Model of Type II Diabetes
| Parameter | Vehicle | This compound (100 mg/kg/day) | Pioglitazone (30 mg/kg/day) |
| Plasma Glucose (mg/dL) | 580 ± 20 | 350 ± 30 | 360 ± 25 |
| Plasma Triglycerides (mg/dL) | 250 ± 15 | 150 ± 10 | 160 ± 12 |
| Body Weight Gain (%) | 10 ± 2 | 2 ± 1** | 15 ± 3 |
| *p < 0.05 compared to vehicle. **p < 0.05 compared to pioglitazone. Data adapted from preclinical studies in db/db mice.[6] |
Table 2: Effects of this compound in a Rat Model of Subarachnoid Hemorrhage
| Parameter | Sham | SAH + Vehicle | SAH + this compound (9 mg/kg) |
| Neurological Score | 18 ± 0.5 | 12 ± 1.0 | 16 ± 0.8 |
| Brain Water Content (%) | 78.5 ± 0.3 | 81.2 ± 0.4 | 79.5 ± 0.3 |
| Oxidative Stress Marker (DHE) | Low | High | Moderate |
| Neuronal Apoptosis (TUNEL) | Low | High | Moderate |
| *p < 0.05 compared to SAH + Vehicle. Data adapted from preclinical studies in a rat model of subarachnoid hemorrhage. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow for this compound.
Detailed Experimental Protocols
For clarity and reproducibility, detailed methodologies for key experiments are provided below.
TR-FRET PPARγ Coactivator Assay
This assay is used to determine if a compound activates the PPARγ receptor.
-
Reagents : LanthaScreen™ TR-FRET PPARγ coactivator assay kit (contains GST-tagged PPARγ receptor, terbium-anti-GST antibody, fluorescein-labeled coactivator peptide).[12]
-
Procedure :
-
A reaction mixture is prepared containing the PPARγ receptor, coactivator peptide, and terbium-anti-GST antibody in assay buffer.[12]
-
Varying concentrations of the test compound (e.g., this compound or rosiglitazone as a positive control) are added to the mixture in a 384-well plate.[12]
-
The plate is incubated in the dark for 1 hour at room temperature.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm and 520 nm.[13]
-
-
Data Analysis : The ratio of the emission at 520 nm to 490 nm is calculated. An increase in this ratio indicates recruitment of the coactivator peptide to the PPARγ receptor, signifying receptor activation.[12][13]
Surface Plasmon Resonance (SPR) for Protein-Ligand Binding
SPR is utilized to measure the binding affinity of a compound to its protein target in real-time.[14][15]
-
Instrumentation : A Biacore instrument or similar SPR-based biosensor.[15]
-
Procedure :
-
The target protein (e.g., recombinant mitoNEET) is immobilized on a sensor chip.[14][15]
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Solutions of the test compound (ligand) at various concentrations are injected over the sensor surface.[15]
-
The association and dissociation of the ligand to the immobilized protein are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.[15]
-
-
Data Analysis : The resulting sensorgrams (response units vs. time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[14]
Western Blot for Bax and Bcl-2 Expression
This technique is used to quantify the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[16][17][18][19][20]
-
Sample Preparation : Protein lysates are prepared from tissue or cell samples.
-
Procedure :
-
Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.[16]
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.[16]
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bax and Bcl-2.[16]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16]
-
-
Data Analysis : The intensity of the bands corresponding to Bax and Bcl-2 is quantified using densitometry software and normalized to a loading control (e.g., β-actin) to compare protein expression levels between different experimental groups.[16][17]
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[21][22][23][24][25]
-
Sample Preparation : Tissue sections or cells are fixed and permeabilized.[21]
-
Procedure :
-
The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP (e.g., with a fluorophore or biotin).[24]
-
TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[22][24]
-
If biotin-labeled dUTPs are used, a secondary detection step with streptavidin-HRP and a chromogenic substrate or a fluorescently labeled streptavidin is performed.[21]
-
-
Data Analysis : The labeled apoptotic cells are visualized and quantified using fluorescence microscopy or light microscopy.[22] The number of TUNEL-positive cells is often expressed as a percentage of the total number of cells.
Dihydroethidium (DHE) Staining for Oxidative Stress
DHE is a fluorescent probe used to detect intracellular superoxide, a major reactive oxygen species (ROS).[26][27][28][29][30]
-
Reagent Preparation : A working solution of DHE is prepared in a suitable buffer or cell culture medium.[26]
-
Procedure :
-
Data Analysis : The red fluorescence intensity is measured using a fluorescence microscope or a plate reader.[26] An increase in fluorescence intensity is indicative of increased superoxide production and oxidative stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 6. A novel MitoNEET ligand, this compound, improves diabetes and ameliorates mitochondrial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pioglitazone in the Treatment of Type 2 Diabetes: Safety and Efficacy Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesonthenet.com [diabetesonthenet.com]
- 9. Pioglitazone for Type 2 Diabetes Mellitus and Pre-Diabetes: A Review of Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MitoNEET Provides Cardioprotection via Reducing Oxidative Damage and Conserving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mitochondrial mitoNEET ligand NL-1 is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. biotna.net [biotna.net]
- 26. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dihydroethidium staining [bio-protocol.org]
- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 29. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 30. abcam.co.jp [abcam.co.jp]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling TT01001
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of TT01001. The following procedural guidance is designed to answer specific operational questions and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Double gloving is recommended for enhanced protection. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling the powder or preparing solutions. | Minimizes inhalation of the compound. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is vital for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a certified chemical fume hood.
-
Weighing : When weighing the solid compound, use a chemical-resistant spatula and a tared weigh boat. Minimize the creation of dust.
-
Solution Preparation : this compound is soluble in DMSO.[1] Add the solvent slowly to the solid to avoid splashing.
-
Spill Management : In case of a spill, immediately alert personnel in the area. For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and follow institutional emergency procedures.
Storage Conditions
Proper storage is essential to maintain the stability and efficacy of this compound.
| Storage Condition | Temperature | Duration | Additional Notes |
| Short-term | 0 - 4°C | Days to weeks | Protect from light.[1][2] |
| Long-term | -20°C or -80°C | Months to years | Protect from light.[1][2] |
| Stock Solution | -20°C or -80°C | 1 to 6 months | Protect from light.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect any solid waste, including empty vials and contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of solutions containing this compound in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Decontamination : Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after handling is complete.
-
Final Disposal : All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro experiment using this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
